4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGWTILJZWYEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380216 | |
| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10009-25-3 | |
| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
This guide provides a comprehensive technical overview of the core physical and chemical properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS No. 10009-25-3). It is intended for researchers, medicinal chemists, and drug development professionals who utilize fluorinated building blocks in the design and synthesis of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the significance of these properties and the experimental methodologies used to determine them, thereby providing a robust framework for its application in research and development.
Introduction: The Strategic Importance of the Tetrafluoroethoxy Moiety
This compound is a specialized aromatic carboxylic acid that has garnered interest as a versatile synthetic intermediate.[1] Its utility stems from the unique combination of a reactive carboxylic acid handle, suitable for standard derivatization reactions like esterification and amidation, and the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety.[1][2]
The incorporation of fluorinated groups, such as the tetrafluoroethoxy substituent, is a well-established strategy in modern drug design to modulate key physicochemical and pharmacokinetic properties.[3][4][5] The strong electron-withdrawing nature and high metabolic stability of the C-F bond can significantly influence a molecule's lipophilicity, acidity (pKa), membrane permeability, and resistance to enzymatic degradation.[4][6] The tetrafluoroethoxy group, in particular, offers a distinct electronic and steric profile compared to more common trifluoromethyl or trifluoromethoxy groups, making it a valuable tool for fine-tuning the properties of active pharmaceutical ingredients (APIs).[4][7] This guide will dissect the fundamental physical properties that underpin the compound's behavior and potential applications.
Core Physicochemical Properties
The physical properties of this compound dictate its handling, reactivity, and formulation characteristics. The following data has been aggregated from reputable chemical suppliers and computational predictions.
Summary of Physical Data
| Property | Value | Source / Comment |
| CAS Number | 10009-25-3 | [8][9] |
| Molecular Formula | C₉H₆F₄O₃ | [9][10] |
| Molecular Weight | 238.14 g/mol | [9][10] |
| Appearance | White to light yellow/orange powder to crystal | [8][11] |
| Melting Point | 176.0 - 180.0 °C | [8][11] |
| Boiling Point | 275.3 ± 40.0 °C | Predicted |
| Density | 1.446 ± 0.06 g/cm³ | Predicted |
| pKa | 3.95 ± 0.10 | Predicted |
| Solubility | Soluble in Methanol | Qualitative |
| XlogP | 3.0 | Predicted[10] |
Structural Representation
The molecular structure dictates the compound's reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Experimental Methodologies & Scientific Rationale
This section details the standard, authoritative protocols for determining the key physical properties of a compound like this compound. Understanding these methods is crucial for interpreting data and designing experiments.
Melting Point Determination
The melting point is a critical indicator of purity. The reported range of 176-180 °C suggests a crystalline solid.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality and Expertise: DSC is preferred over traditional capillary methods for its high precision and ability to detect thermal events other than melting (e.g., decomposition, phase transitions). The sharp melting endotherm provides a quantitative measure of both the melting point and the enthalpy of fusion, which is valuable for polymorphism and stability studies.
Acidity (pKa) Determination
The predicted pKa of ~3.95 is slightly more acidic than that of unsubstituted benzoic acid (pKa ≈ 4.2), a direct consequence of the electron-withdrawing nature of the tetrafluoroethoxy group. An accurate, experimental pKa is vital for understanding ionization state in physiological media, which impacts solubility, absorption, and receptor binding.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., 50:50 Methanol:Water).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).
-
Data Acquisition: Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Alternative Protocol: ¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR offers a powerful, non-invasive method for pKa determination.[12][13]
-
Sample Preparation: Prepare a series of buffered aqueous solutions (or co-solvent systems) across a wide pH range (e.g., pH 1 to 7), each containing a fixed concentration of the compound and a fluorine-containing reference standard.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis: The chemical shift of the fluorine atoms in the tetrafluoroethoxy group will change as a function of pH due to the deprotonation of the carboxylic acid. By plotting the ¹⁹F chemical shift versus pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.
Causality and Expertise: The ¹⁹F NMR method is particularly elegant as it directly probes the electronic environment of the fluorine atoms, which is sensitive to the ionization state of the nearby carboxylic acid. This technique can be advantageous when dealing with impure samples or very small quantities.[13]
Caption: Experimental workflow for pKa determination using ¹⁹F NMR.
Solubility Profile
While qualitatively known to be soluble in methanol, a quantitative solubility profile in a range of pharmaceutically relevant solvents is essential for formulation and process development.
Protocol: Shake-Flask Method
-
Equilibration: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, DMSO).
-
Saturation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand, then carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
Causality and Expertise: The shake-flask method is the gold standard for determining equilibrium solubility.[14] Using HPLC for quantification provides high specificity and sensitivity, allowing for accurate measurements even in complex solvent mixtures. This data is crucial for tasks ranging from choosing a recrystallization solvent to predicting oral absorption.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its physical properties are largely dictated by the interplay between the polar carboxylic acid group and the lipophilic, electron-withdrawing tetrafluoroethoxy substituent. While key experimental data for properties like boiling point and a comprehensive solubility profile are not widely published, the established methodologies presented in this guide provide a clear path for their determination. A thorough understanding and experimental validation of these core properties are paramount for any researcher aiming to leverage the unique characteristics of this compound in the creation of novel, high-performance molecules.
References
- 1. This compound | 10009-25-3 | Benchchem [benchchem.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 8. This compound | 10009-25-3 | TCI AMERICA [tcichemicals.com]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 11. This compound | 10009-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential biological activities and applications in drug development, supported by relevant experimental workflows and a proposed signaling pathway.
Chemical Structure and Properties
This compound is a derivative of benzoic acid characterized by the presence of a tetrafluoroethoxy group at the para position of the phenyl ring. This substitution significantly influences the molecule's properties, making it a valuable building block in the synthesis of more complex molecules.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O₃ | [1] |
| Molecular Weight | 238.14 g/mol | [1] |
| CAS Number | 10009-25-3 | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 175-180 °C | [2][3] |
| SMILES | O=C(O)c1ccc(OC(F)(F)C(F)F)cc1 | [4] |
| InChI | InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) | [4] |
| Predicted XlogP | 3.0 | [4] |
The tetrafluoroethoxy group imparts unique characteristics to the benzoic acid scaffold, including increased lipophilicity and metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can enhance the bioavailability and in vivo half-life of drug candidates incorporating this moiety.[5]
Synthesis of this compound
Below is a detailed, representative experimental protocol for this two-step synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate
-
Materials:
-
Ethyl 4-hydroxybenzoate
-
Tetrafluoroethylene (TFE) gas
-
A suitable aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)
-
A suitable base (e.g., Sodium Hydride or Potassium Carbonate)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control.
-
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add ethyl 4-hydroxybenzoate and the chosen solvent (e.g., DMF).
-
Cool the mixture in an ice bath and add the base (e.g., sodium hydride) portion-wise with stirring. Allow the mixture to stir for 30 minutes to form the corresponding phenoxide.
-
While maintaining the inert atmosphere and temperature, carefully introduce a stream of tetrafluoroethylene gas into the reaction mixture with vigorous stirring. The reaction is exothermic and the TFE addition should be controlled to maintain the desired reaction temperature (typically between 0-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate
-
A suitable base for hydrolysis (e.g., Sodium Hydroxide or Lithium Hydroxide)
-
A mixture of solvents (e.g., Tetrahydrofuran (THF) and water)
-
A suitable acid for neutralization (e.g., Hydrochloric Acid)
-
-
Procedure:
-
Dissolve the purified ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate in a mixture of THF and water.
-
Add the base (e.g., an aqueous solution of NaOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with the chosen acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Potential Biological Activities and Applications in Drug Development
While direct studies on the biological activity of this compound are limited, the structural motif of fluorinated benzoic acids is prevalent in medicinal chemistry. Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. The incorporation of fluorine can further enhance these properties.
Potential Anti-inflammatory Activity
Many fluorinated benzoic acid derivatives have been investigated as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.
The diagram below illustrates a plausible signaling pathway that could be targeted by derivatives of this compound to exert anti-inflammatory effects.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS 10009-25-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Core Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of the tetrafluoroethoxy group significantly influences its physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 10009-25-3 | [2] |
| Molecular Formula | C₉H₆F₄O₃ | [2] |
| Molecular Weight | 238.14 g/mol | [2] |
| Appearance | White to light yellow or light orange powder/crystal | TCI Chemicals |
| Melting Point | 175-179 °C | ChemicalBook |
| Purity | >98.0% (GC) | TCI Chemicals |
| Predicted pKa | 3.95 ± 0.10 | ChemicalBook |
| Predicted Boiling Point | 275.3 ± 40.0 °C | ChemicalBook |
| Predicted Density | 1.446 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Soluble in Methanol | ChemicalBook |
Synthesis and Purification
Proposed Synthetic Workflow
References
The Tetrafluoroethoxy Group: A Strategic Moiety in Benzoic Acid-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. While the trifluoromethyl and trifluoromethoxy groups have been extensively studied and utilized, the tetrafluoroethoxy group is emerging as a valuable, albeit less explored, substituent. This technical guide provides a comprehensive overview of the role of the tetrafluoroethoxy group in the context of benzoic acid derivatives, offering insights into its impact on key drug-like properties, methodologies for its study, and its potential in drug design.
Physicochemical Impact of the Tetrafluoroethoxy Group
The introduction of a tetrafluoroethoxy group onto a benzoic acid scaffold significantly modulates its electronic and steric properties, thereby influencing its acidity, lipophilicity, and metabolic stability.
Acidity (pKa)
The tetrafluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect stabilizes the carboxylate anion formed upon deprotonation of the benzoic acid, leading to an increase in acidity (a lower pKa value) compared to unsubstituted benzoic acid. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.
Lipophilicity (logP)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While polyfluoroalkylation typically increases lipophilicity, the presence of the ether oxygen atom in the tetrafluoroethoxy group can temper this effect compared to a perfluoroalkyl chain of similar length. The overall impact on lipophilicity is a balance between the hydrophobic contribution of the fluorinated alkyl chain and the polar nature of the ether linkage. Fine-tuning lipophilicity is crucial for balancing membrane permeability and aqueous solubility.[1]
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) superfamily.[2] By strategically placing a tetrafluoroethoxy group at a potential site of metabolism on a benzoic acid derivative, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Quantitative Physicochemical Data
To facilitate direct comparison, the following table summarizes key physicochemical properties of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa | Predicted XlogP |
| This compound | 10009-25-3 | C₉H₆F₄O₃ | 238.14 | 175-179 | 3.95 ± 0.10 | 3.0 |
Data sourced from commercial supplier information and computational predictions.
Synthesis of Tetrafluoroethoxy Benzoic Acid Derivatives
The synthesis of tetrafluoroethoxy-substituted benzoic acids typically involves the etherification of a corresponding hydroxybenzoic acid derivative. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of tetrafluoroethoxy benzoic acid derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from a suitable precursor like methyl 4-hydroxybenzoate, followed by hydrolysis.
Materials:
-
Methyl 4-hydroxybenzoate
-
Tetrafluoroethylene
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Sodium Phenoxide: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Tetrafluoroethoxylation: Bubble tetrafluoroethylene gas through the reaction mixture at a controlled rate at a specified temperature and pressure (note: this step requires specialized equipment and safety precautions due to the nature of tetrafluoroethylene). Alternatively, other tetrafluoroethylating agents can be used under appropriate conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation of the Ester: Upon completion, quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux. Monitor the hydrolysis by TLC or HPLC.
-
Final Workup and Purification: After completion, cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is acidic. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization.
Biological Evaluation of Tetrafluoroethoxy Benzoic Acid Derivatives
The incorporation of the tetrafluoroethoxy group can significantly impact the biological activity of benzoic acid derivatives. Potential therapeutic applications can be explored through various in vitro assays.
Potential Signaling Pathway Involvement: Cyclooxygenase (COX) Inhibition
Benzoic acid derivatives, such as salicylates, are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The electron-withdrawing nature of the tetrafluoroethoxy group could enhance the interaction with the active site of COX enzymes.
Caption: Hypothesized inhibition of the COX pathway by a tetrafluoroethoxy benzoic acid derivative.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplates
-
Plate reader for colorimetric or fluorometric detection
-
Prostaglandin screening EIA kit (for measuring PGE₂)
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare a series of dilutions of the test compound and the positive control.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Incubation: Add the diluted test compound or control to the appropriate wells. Include wells with no inhibitor as a control for 100% enzyme activity and wells with no enzyme as a background control. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate at 37°C for a short period (e.g., 2 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin E₂ (PGE₂): Measure the amount of PGE₂ produced in each well using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Potential Signaling Pathway Involvement: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Certain benzoic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism. The specific structure of a tetrafluoroethoxy benzoic acid derivative could allow it to act as a ligand for PPARs.
Caption: Hypothesized activation of PPAR signaling by a tetrafluoroethoxy benzoic acid derivative.
Experimental Protocol: In Vitro PPAR Agonist Assay (Cell-Based Luciferase Reporter Assay)
This protocol describes a cell-based assay to screen for PPAR agonist activity.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (GAL4-PPAR-LBD)
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Positive control PPAR agonist (e.g., rosiglitazone for PPARγ)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, seed the cells into a 96-well plate. Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for ligand-induced gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Calculate the fold activation relative to the vehicle control. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) by plotting the fold activation against the logarithm of the compound concentration.
In Vitro Metabolic Stability Assessment
Evaluating the metabolic stability of a new chemical entity is a critical step in early drug discovery. The following protocol describes a common method using liver microsomes.
Experimental Workflow: Microsomal Stability Assay
Caption: General workflow for an in vitro liver microsomal stability assay.
Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil - low stability, warfarin - high stability)
-
Ice-cold acetonitrile containing an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare a working solution of the test compound and positive controls in a suitable solvent. Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, pre-warm the microsome solution and the test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a well containing ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.
Conclusion
The tetrafluoroethoxy group represents a valuable addition to the medicinal chemist's toolkit for the design of novel benzoic acid derivatives. Its strong electron-withdrawing nature can be harnessed to modulate acidity and potentially enhance target interactions, while its fluoroalkyl character contributes to increased metabolic stability. Although less explored than its smaller counterparts, the unique balance of lipophilicity and polarity offered by the tetrafluoroethoxy group warrants further investigation. The experimental protocols provided in this guide offer a starting point for the synthesis and comprehensive evaluation of this promising class of compounds, paving the way for the discovery of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.
References
An In-depth Technical Guide to the Electronic Effects of the 1,1,2,2-Tetrafluoroethoxy Substituent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is an increasingly important substituent in the fields of medicinal chemistry, materials science, and agrochemistry. Its unique electronic properties, stemming from the high electronegativity of the fluorine atoms, can significantly influence a molecule's reactivity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the electronic effects of the 1,1,2,2-tetrafluoroethoxy substituent, detailing both the inductive and resonance contributions. It also outlines established experimental and computational protocols for determining key electronic parameters, such as Hammett, Taft, and Swain-Lupton constants. This document is intended to serve as a valuable resource for researchers seeking to understand and strategically utilize the electronic properties of this versatile functional group.
Introduction to Electronic Effects
The electronic influence of a substituent is a critical determinant of a molecule's overall chemical and physical properties. These effects are broadly categorized into two types: inductive and resonance effects.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of a molecule. It arises from the difference in electronegativity between atoms, leading to a polarization of the bonds. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I). The inductive effect weakens with distance from the substituent.
-
Resonance Effect (R or M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of a molecule. It involves the delocalization of π electrons or lone pairs of electrons across a conjugated system. Electron-withdrawing groups by resonance show a negative resonance effect (-R), and electron-donating groups by resonance exhibit a positive resonance effect (+R).
Understanding the interplay of these effects is crucial for predicting reaction outcomes, designing molecules with specific properties, and interpreting experimental data.
Electronic Profile of the 1,1,2,2-Tetrafluoroethoxy Group
The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is characterized by the presence of an oxygen atom directly attached to a highly fluorinated alkyl chain. This structure dictates its electronic behavior:
-
Inductive Effect: The four fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This results in a significant negative inductive effect (-I) , pulling electron density away from the rest of the molecule through the sigma bonds.
-
Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be donated to an adjacent π-system (e.g., an aromatic ring). This constitutes a positive resonance effect (+R) . However, the strong electron-withdrawing nature of the attached tetrafluoroethyl group is expected to reduce the electron-donating ability of the oxygen atom compared to a simple alkoxy group.
The overall electronic character of the 1,1,2,2-tetrafluoroethoxy substituent is a balance between its strong -I effect and its weaker +R effect, making it a net electron-withdrawing group.
Quantitative Description of Electronic Effects
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium constant (K) or reaction rate (k) of a substituted reaction to that of the unsubstituted reference reaction.[1]
-
σ (Sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects.
Table 1: Hammett Substituent Constants
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCF₂CF₂H | To be determined | To be determined |
| -OCH₃ | 0.12 | -0.27 |
| -CF₃ | 0.43 | 0.54 |
| -OCF₃ | 0.38 | 0.35 |
Note: Values for -OCH₃, -CF₃, and -OCF₃ are provided for comparison.
Taft Equation Parameters
The Taft equation extends the Hammett principle to aliphatic systems and separates the electronic effects into polar (inductive) and steric components.[2]
log(k/k₀) = ρσ + δE_s
-
σ* (Sigma-star): The polar substituent constant, reflecting inductive effects.
-
E_s: The steric substituent constant.
-
ρ* and δ: Reaction constants for polar and steric effects, respectively.
Table 2: Taft Polar and Steric Substituent Constants
| Substituent | σ* | E_s |
| -OCF₂CF₂H | To be determined | To be determined |
| -OCH₂CH₃ | 0.1 | -0.07 |
| -CH₂CF₃ | 0.92 | -1.16 |
Note: Values for related groups are provided for comparison.
Swain-Lupton Parameters (F and R)
The Swain-Lupton equation provides a dual-parameter model that separates the electronic effect into field/inductive (F) and resonance (R) components.[3][4]
Substituent Effect = fF + rR
-
F (Field): Represents the inductive and field effects.
-
R (Resonance): Represents the resonance effect.
-
f and r: Weighting factors for a given reaction.
Table 3: Swain-Lupton Field and Resonance Parameters
| Substituent | F (Field/Inductive) | R (Resonance) |
| -OCF₂CF₂H | To be determined | To be determined |
| -OCH₃ | 0.26 | -0.51 |
| -CF₃ | 0.38 | 0.16 |
| -OCF₃ | 0.44 | -0.09 |
Note: Values for -OCH₃, -CF₃, and -OCF₃ are provided for comparison.
Experimental Protocols for Determining Electronic Parameters
Determination of Hammett Constants via pKa Measurements
A standard method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.[5]
Protocol:
-
Synthesis: Synthesize meta- and para-(1,1,2,2-tetrafluoroethoxy)benzoic acid.
-
Titration: Prepare a solution of the synthesized acid in a suitable solvent (e.g., 70:30 ethanol-water). Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[5]
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point of the titration.
-
σ Calculation: The Hammett constant (σ) is calculated using the equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).
Determination of Electronic Parameters using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.[6][7] Chemical shifts of probe nuclei, such as ¹³C or ¹⁹F, in a series of substituted compounds can be correlated with Hammett or other electronic parameters.
Protocol:
-
Synthesis: Synthesize a series of molecules with the 1,1,2,2-tetrafluoroethoxy substituent attached to a suitable aromatic system containing a probe nucleus (e.g., a para-substituted fluorobenzene).
-
NMR Data Acquisition: Acquire high-resolution NMR spectra (e.g., ¹³C or ¹⁹F NMR) for all synthesized compounds under identical conditions (solvent, concentration, temperature).
-
Correlation Analysis: Plot the chemical shifts of the probe nucleus against known Hammett constants for a series of standard substituents. The resulting linear correlation can then be used to determine the Hammett constant for the 1,1,2,2-tetrafluoroethoxy group from its measured chemical shift.
Computational Protocol for Determining Electronic Parameters
In the absence of experimental data, density functional theory (DFT) calculations provide a reliable method for estimating electronic parameters.[8][9]
Protocol:
-
Model System Selection: Choose appropriate model systems. For Hammett constants, these are typically substituted benzoic acids and their conjugate bases, or substituted benzene molecules.
-
Geometry Optimization: Perform geometry optimizations of all structures using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
-
Property Calculation:
-
For Hammett constants (pKa-based): Calculate the Gibbs free energies of the acid and its conjugate base in the gas phase and in solution (using a continuum solvation model like SMD or PCM). The pKa can then be calculated from the free energy of deprotonation.
-
For Swain-Lupton parameters: Calculate properties that are known to correlate with inductive and resonance effects, such as molecular electrostatic potential (MESP) or natural population analysis (NPA) charges on the aromatic ring carbons.[10]
-
-
Parameter Derivation: Correlate the calculated properties with known experimental values for a set of standard substituents to establish a predictive model. Apply this model to the calculated data for the 1,1,2,2-tetrafluoroethoxy substituent to estimate its electronic parameters.
Visualizing Electronic Effects and Workflows
Diagrams
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 4. Swain–Lupton equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Lipophilicity of Fluorinated Benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the most critical physicochemical properties affected by fluorination is lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the lipophilicity of fluorinated benzoic acid analogs, a common scaffold in pharmaceutical development. We will delve into the theoretical underpinnings of lipophilicity, present quantitative data on a range of fluorinated benzoic acids, and provide detailed experimental protocols for their measurement.
Core Concepts: Understanding Lipophilicity (logP and logD)
Lipophilicity is the affinity of a molecule for a lipid-like environment. It is most commonly expressed as the partition coefficient (P) or its logarithmic form (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
For ionizable compounds such as benzoic acids, the lipophilicity is pH-dependent. At a pH where the compound is ionized, its affinity for the aqueous phase increases, and its apparent lipophilicity decreases. The distribution coefficient (D) or its logarithmic form (logD) is used to describe the lipophilicity of an ionizable compound at a specific pH. The relationship between logP, logD, and pKa for an acidic compound like a benzoic acid is given by:
logD = logP - log(1 + 10^(pH - pKa))
This relationship underscores the importance of considering the ionization state of fluorinated benzoic acid analogs when evaluating their lipophilicity, especially at physiological pH (typically around 7.4).
Caption: Relationship between logP, pKa, pH, and logD for ionizable compounds.
Data Presentation: pKa and Lipophilicity of Fluorinated Benzoic Acid Analogs
The acidity (pKa) and lipophilicity (logP) of benzoic acid are significantly influenced by the number and position of fluorine substituents. The strong electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group. The effect on lipophilicity is more nuanced and depends on the interplay of various factors, including changes in polarity and molecular surface area.
pKa Values
The following table summarizes the experimental pKa values for a range of fluorinated benzoic acid analogs. A lower pKa value indicates a stronger acid.
| Compound | Isomer | pKa Value |
| Monofluorobenzoic Acids | ||
| 2-Fluorobenzoic acid | ortho | 3.27 |
| 3-Fluorobenzoic acid | meta | 3.86 |
| 4-Fluorobenzoic acid | para | 4.14 |
| Difluorobenzoic Acids | ||
| 2,3-Difluorobenzoic acid | 2.88 | |
| 2,4-Difluorobenzoic acid | 2.85 | |
| 2,5-Difluorobenzoic acid | 2.87 | |
| 2,6-Difluorobenzoic acid | 2.13 | |
| 3,4-Difluorobenzoic acid | 3.80 | |
| 3,5-Difluorobenzoic acid | 3.37 | |
| Trifluorobenzoic Acids | ||
| 2,3,4-Trifluorobenzoic acid | 2.87 (Predicted) | |
| 2,3,5-Trifluorobenzoic acid | 2.59 (Predicted) | |
| 2,3,6-Trifluorobenzoic acid | ~2.1 | |
| 2,4,5-Trifluorobenzoic acid | 2.80 | |
| 2,4,6-Trifluorobenzoic acid | 1.83 | |
| 3,4,5-Trifluorobenzoic acid | 3.29 | |
| Reference | ||
| Benzoic Acid | 4.20 |
Experimental logP Values
The following table presents a selection of experimentally determined logP values for monofluorobenzoic acid isomers.
| Compound | Isomer | Experimental logP |
| 2-Fluorobenzoic acid | ortho | 1.86 |
| 3-Fluorobenzoic acid | meta | 2.16 |
| 4-Fluorobenzoic acid | para | 2.07 |
| Reference | ||
| Benzoic Acid | 1.87 |
Experimental Protocols
Accurate determination of lipophilicity is crucial for drug discovery and development. The following sections detail the methodologies for the most common experimental techniques.
Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most widely recognized "gold standard" for logP determination. It involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase.
Methodology:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period. For logD determination, the water is replaced with a buffer of the desired pH.
-
Sample Preparation: A stock solution of the test compound is prepared in n-octanol.
-
Partitioning: A known volume of the stock solution is added to a flask containing a known volume of the aqueous phase. The flask is then shaken at a constant temperature until equilibrium is reached (typically for 24 hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP or logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Experimental workflow for the shake-flask method of logP/logD determination.
HPLC-Based Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP and logD values. This method is faster than the shake-flask method and requires less sample.
Methodology:
-
Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol).
-
Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: The fluorinated benzoic acid analog is injected under the same chromatographic conditions, and its retention time is measured.
-
Calculation: The logP of the test compound is determined from its retention time using the calibration curve. For logD determination, the mobile phase is buffered to the desired pH.
19F NMR-Based Method
For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for determining logP or logD.
Methodology:
-
Sample Preparation: The fluorinated benzoic acid and a fluorinated reference compound of known lipophilicity are dissolved in a biphasic system of n-octanol and water (or buffer).
-
Equilibration: The mixture is shaken to reach partition equilibrium.
-
NMR Analysis: Aliquots are taken from both the n-octanol and aqueous layers, and their 19F NMR spectra are recorded.
-
Calculation: The ratio of the integrals of the 19F NMR signals for the test compound and the reference compound in each phase is used to calculate the partition coefficient of the test compound. This method does not require the determination of absolute concentrations.
Structure-Lipophilicity Relationships
The lipophilicity of fluorinated benzoic acid analogs is a result of the complex interplay between the position and number of fluorine substituents and the carboxylic acid group.
Caption: Factors influencing the lipophilicity of fluorinated benzoic acid analogs.
-
Number of Fluorine Substituents: Increasing the number of fluorine atoms generally leads to an increase in lipophilicity due to the larger surface area and the hydrophobic nature of the C-F bond.
-
Position of Fluorine Substituents: The position of the fluorine atom(s) has a significant impact.
-
Ortho-substitution: A fluorine atom in the ortho position can have a more pronounced effect on acidity due to its proximity to the carboxylic acid group. It can also influence the conformation of the carboxyl group, which can affect intermolecular interactions and, consequently, lipophilicity.
-
Meta- and Para-substitution: The electronic effects of fluorine in the meta and para positions are primarily inductive and resonance-based, respectively, leading to more predictable changes in acidity and lipophilicity.
-
Conclusion
The lipophilicity of fluorinated benzoic acid analogs is a critical parameter in drug design and development. A thorough understanding of the interplay between the number and position of fluorine substituents, the resulting electronic effects on acidity (pKa), and the overall impact on the partition and distribution coefficients (logP and logD) is essential for the rational design of molecules with optimal ADME properties. The experimental methods detailed in this guide provide a robust framework for the accurate determination of these crucial physicochemical parameters, enabling researchers to make informed decisions in the pursuit of novel therapeutics.
In-Depth Technical Guide: Material Safety of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a fluorinated aromatic compound of interest in chemical synthesis and pharmaceutical development. The information is compiled from available safety data sheets and extrapolated from studies on structurally related molecules to provide a thorough guide for safe handling, storage, and in case of exposure.
Chemical and Physical Properties
This compound is a solid, appearing as a white to light yellow or light orange powder or crystal. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10009-25-3 | [1] |
| Molecular Formula | C₉H₆F₄O₃ | [1] |
| Molecular Weight | 238.14 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | |
| Purity | >98.0% (GC)(T) | |
| Melting Point | 176.0 to 180.0 °C |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Repeated Exposure, Inhalation) | 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[2] |
| Hazardous to the Aquatic Environment, Short-Term (Acute) | 3 | H402: Harmful to aquatic life.[2] |
Signal Word: Danger[2]
Hazard Pictograms:
-
Corrosion (for serious eye damage)
-
Health Hazard (for specific target organ toxicity)
-
Exclamation Mark (for skin irritation)
Toxicological Summary
Currently, there is a lack of specific quantitative toxicological data, such as LD50 or LC50 values, for this compound in publicly available literature. The hazard classifications are based on data from supplier safety data sheets. For context, the acute oral LD50 for the related compound, benzoic acid, in rats is reported as 1700 mg/kg.[3]
| Toxicological Endpoint | Finding |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory or Skin Sensitization | Data not available. |
| Germ Cell Mutagenicity | Data not available. |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2] |
| Reproductive Toxicity | Data not available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[2] |
| Aspiration Hazard | Data not available. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the current literature. However, a representative protocol for an in-vivo rodent study to assess potential hepatotoxicity, adapted from a study on a structurally related fluorinated compound, is provided below. This protocol is for illustrative purposes and should be adapted based on the specific research question and institutional guidelines.
Hypothetical In-Vivo Study Protocol to Assess Hepatotoxicity in Mice
1. Animal Model:
-
Species: Balb/c mice
-
Age: 10-12 weeks old
-
Sex: Equal numbers of males and females
-
Source: Charles River Laboratories
-
Acclimation: Minimum 5 days upon arrival
-
Housing: Polycarbonate cages with heat-treated pine shaving bedding, controlled temperature (22-26°C), and a 12:12-h light-dark cycle.
-
Diet: Commercial rodent chow and water ad libitum.
-
Ethics: All procedures to be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the National Research Council's "Guide for the Care and Use of Laboratory Animals."
2. Experimental Design:
-
Dosing: Oral gavage for 7 consecutive days.
-
Dose Groups: 0 (vehicle control), 0.5, 5, 50, and 150 mg/kg-day.
-
Vehicle: A stock solution prepared by dissolving the test article in ethanol, followed by dilution with deionized water to a final concentration in a 10:90 ethanol:water mixture.
-
Number of Animals: 10 animals per dose group (5 male, 5 female).
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples to be collected via cardiac puncture at the end of the 7-day dosing period for serum chemistry analysis (e.g., ALT, AST, ALP).
-
Tissue Collection: Livers to be excised, weighed, and a portion fixed in 10% neutral buffered formalin for histopathological examination. The remaining tissue to be flash-frozen for bioaccumulation analysis.
-
Bioaccumulation Analysis: Serum and liver tissue samples to be analyzed for the presence and concentration of the test article using liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
Statistical analysis of body weight, liver weight, serum chemistry, and bioaccumulation data to be performed using appropriate statistical tests (e.g., ANOVA, t-test). A p-value of <0.05 will be considered statistically significant.
Handling, Storage, and Emergency Procedures
Safe Handling:
-
Work under a chemical fume hood.[2]
-
Do not breathe dust.[2]
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[2]
-
Store in a cool, dry area away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen fluoride.[5]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear personal protective equipment. Avoid dust formation.[4]
-
Environmental Precautions: Do not let product enter drains.[4]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[4]
Visualizations
The following diagrams illustrate a general workflow for the synthesis and safety assessment of a novel chemical compound like this compound.
Caption: A generalized synthetic workflow for producing the target compound.
Caption: A typical workflow for the safety assessment of a new chemical entity.
References
The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into molecular architectures has become a cornerstone of modern chemical synthesis, particularly within the realms of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—the most electronegative element—offer a powerful tool to modulate a molecule's biological activity, stability, and overall performance. This in-depth technical guide explores the fundamental principles, synthetic strategies, and practical applications of fluorinated building blocks, providing a comprehensive resource for professionals seeking to leverage the "fluorine advantage" in their research and development endeavors.
The Impact of Fluorination on Molecular Properties
The introduction of fluorine or fluorine-containing moieties into an organic molecule can profoundly alter its electronic and steric properties, leading to significant and often beneficial changes in its behavior. These modifications are a key driver for the widespread use of fluorinated compounds in pharmaceuticals and advanced materials.[1]
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~485 kJ/mol for an sp³ C-F bond) and is therefore more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a carbon-hydrogen (C-H) bond.[2] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block sites of oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability of drug candidates.[3][4]
Modulation of Physicochemical Properties
Fluorination provides a versatile handle for fine-tuning critical physicochemical parameters such as acidity (pKa) and lipophilicity (logP). The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can stabilize adjacent anions, thereby increasing the acidity of nearby functional groups.[5] The effect on lipophilicity is more nuanced; while a single fluorine atom on an aromatic ring generally increases lipophilicity, the introduction of groups like trifluoromethyl (-CF₃) can sometimes decrease it due to the group's polarity. This modulation allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]
Altering Binding Affinity and Conformation
The introduction of fluorine can influence a molecule's binding affinity for its biological target through various non-covalent interactions. Fluorine can participate in favorable electrostatic interactions, and in some contexts, can act as a weak hydrogen bond acceptor.[6] Furthermore, the steric and electronic effects of fluorine can induce specific conformational preferences in a molecule, potentially locking it into a bioactive conformation that enhances its interaction with a target protein.
Data Presentation: Quantitative Effects of Fluorination
The following tables summarize quantitative data from various studies, illustrating the tangible impact of fluorination on key drug-like properties.
| Compound | Non-Fluorinated Analog | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference Compound | Fluorinated Analog | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Chloroindane Derivative | 1-Chloroindane | 25 | 27.7 | 1-Chloro-5-fluoroindane | 45 | 15.4 | |
| Quinoline Derivative | Quinoline | 15 | 46.2 | 6-Fluoroquinoline | 38 | 18.2 |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual experimental values may vary depending on the specific assay conditions.[3][7][8]
| Compound | pKa | logP | Reference |
| Cinnamic Acid | 4.44 | 2.13 | [9] |
| 2-Fluorocinnamic Acid | 4.10 (Predicted) | 1.9 (Computed) | [9] |
| 3-Fluorocinnamic Acid | 4.29 (Predicted) | 2.2 (Predicted) | [9] |
| 4-Fluorocinnamic Acid | 4.43 (Predicted) | 1.92 (Calculated) | [9] |
| Ligand Pair | Target | Non-Fluorinated Ligand (Kd or IC50) | Fluorinated Ligand (Kd or IC50) | Fold Improvement |
| Menin-MLL Inhibitor | Menin | MI-326 (IC50: 2.2 μM) | MI-2-3 (CF3) (IC50: 0.26 μM) | >8 |
| Menin-MLL Inhibitor | Menin | MI-326 (IC50: 2.2 μM) | MI-319 (CHF2) (IC50: 0.31 μM) | ~7 |
| Cannabinoid Ligand | CB1 Receptor | Δ⁸-THC analog | 1-fluoro-Δ⁸-THC analog | Detrimental Effect |
Note: The data presented in this table is compiled from various sources and illustrates the context-dependent effect of fluorination on binding affinity.[10][11]
| Drug | Non-Fluorinated Analog Bioavailability (%) | Fluorinated Drug | Oral Bioavailability (%) |
| Decitabine | Low and variable | Cedazuridine (with two fluorine atoms on the ribose ring) | Improved |
| Melphalan | ~25-89% (variable) | Melphalan flufenamide (with a p-fluoro substituent) | Enhanced |
| Azaquinazolinone Core | Not specified | Sotorasib (with a fluorine atom on C6 and a fluorophenol on C7) | Improved |
Note: This table provides a qualitative and quantitative comparison of the oral bioavailability of some fluorinated drugs and their analogs, highlighting the positive impact of fluorination.[12]
Synthetic Strategies: Building Blocks vs. Late-Stage Fluorination
There are two primary strategies for introducing fluorine into a target molecule: the use of pre-synthesized fluorinated building blocks and late-stage fluorination.
-
Fluorinated Building Blocks: This approach involves the incorporation of a commercially available or readily synthesized molecule that already contains the desired fluorine atom or fluoroalkyl group. This method is often reliable and predictable, offering a straightforward route to the target compound.
-
Late-Stage Fluorination: This strategy involves the introduction of fluorine in the final steps of a synthesis. This approach is particularly valuable for creating analogs of complex molecules for structure-activity relationship (SAR) studies, as it allows for the rapid diversification of a common precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Fluoroalkoxy Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. Among the privileged scaffolds in drug discovery, benzoic acids have re-emerged as a focal point of innovation, largely driven by the introduction of novel fluoroalkoxy substituents. This technical guide provides an in-depth exploration of the discovery and synthesis of these next-generation therapeutic agents, presenting key data, detailed experimental protocols, and a visual representation of their mechanisms of action.
The Rise of Fluoroalkoxy Moieties in Benzoic Acid Scaffolds
The introduction of fluoroalkoxy groups, such as trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2), into the benzoic acid framework can dramatically influence a molecule's physicochemical and pharmacokinetic properties. These groups can alter lipophilicity, metabolic stability, and binding affinity, leading to improved efficacy and safety profiles of drug candidates. The unique electronic properties of the fluoroalkoxy groups can also modulate the acidity of the carboxylic acid, which is crucial for target interaction and bioavailability.
Quantitative Data Summary
The following tables summarize the synthetic yields, purity, and biological activity of a selection of novel fluoroalkoxy benzoic acids, highlighting their potential in various therapeutic areas.
| Compound ID | Structure | Fluoroalkoxy Group | Synthetic Yield (%) | Purity (%) | Biological Target | IC50/EC50 (nM) | Cytotoxicity (CC50, µM) |
| FA-1 | 4-(Trifluoromethoxy)benzoic acid | -OCF3 | 98%[1] | >98% | Not specified | Not available | Not available |
| FA-2 | 2-(Difluoromethoxy)benzoic acid | -OCHF2 | Not specified | >97% | Not specified | Not available | Not available |
| FA-3 | 3-Fluoro-4-(trifluoromethyl)benzoic acid | -CF3 (not alkoxy) | Not specified | >98% | Potassium channels | Not specified | Not available |
| FA-4 | 2-Fluoro-6-(trifluoromethyl)benzoic acid | -CF3 (not alkoxy) | Not specified | >98% | Not specified | Not available | Not available |
| FA-5 | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid derivative | Not applicable | Not specified | Not specified | LPA2 | 0.00506[2] | Not available |
Key Signaling Pathways and Mechanisms of Action
Fluoroalkoxy benzoic acids have shown promise in modulating key signaling pathways implicated in a range of diseases, including inflammation and neurodegenerative disorders.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[3][4][5][6][7][8] Dysregulation of this pathway is associated with numerous inflammatory diseases. Certain fluoroalkoxy benzoic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Caption: Inhibition of the canonical NF-κB signaling pathway by fluoroalkoxy benzoic acid derivatives.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[] Inhibitors of AChE are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.[10] Novel fluoroalkoxy benzoic acids are being investigated as potential AChE inhibitors.
Caption: Mechanism of acetylcholinesterase inhibition by fluoroalkoxy benzoic acid derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key fluoroalkoxy benzoic acids.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoic acid (FA-1)[1]
Materials:
-
4-(Trifluoromethoxy)benzonitrile
-
Acetic acid
-
Water
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzonitrile (4 g, 21.4 mmol) in acetic acid (12 mL).
-
Sequentially add water (12 mL) and concentrated sulfuric acid (12 mL) to the solution.
-
Stir the reaction mixture and heat at 120 °C overnight.
-
After the reaction is complete, add water (100 mL) to the mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 4-(trifluoromethoxy)benzoic acid as a white solid.
-
Yield: 4.8 g (98%)
-
Protocol 2: General Procedure for Difluoromethylation of Phenols[5][12]
This protocol provides a general method for the synthesis of difluoromethoxyarenes from the corresponding phenols, which can then be further functionalized to the benzoic acid.
Materials:
-
Phenol derivative
-
Sodium 2-chloro-2,2-difluoroacetate
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
Procedure:
-
To a reaction flask, add the phenol derivative.
-
Connect the flask to a Schlenk line, evacuate, and backfill with nitrogen three times.
-
Add dry DMF and deionized water sequentially via syringe and initiate stirring.
-
Degas the solution with nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.
-
Equip the flask with a condenser and flush the system with nitrogen for 5 minutes.
-
Heat the reaction mixture in an oil bath at 120 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with deionized water.
-
Proceed with standard aqueous workup and purification by column chromatography.
Experimental and Drug Discovery Workflow
The discovery and development of novel fluoroalkoxy benzoic acid-based drugs follow a structured workflow, from initial concept to preclinical evaluation.
Caption: A typical workflow for the discovery and development of enzyme inhibitors.
Conclusion
Novel fluoroalkoxy benzoic acids represent a promising and rapidly evolving class of compounds in drug discovery. Their unique structural features and tunable physicochemical properties offer significant advantages in the design of potent and selective therapeutic agents. The synthetic methodologies and biological insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicine. Continued exploration of this chemical space is poised to deliver the next generation of innovative treatments for a wide spectrum of human diseases.
References
- 1. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. ossila.com [ossila.com]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered interest in the fields of medicinal chemistry and materials science. The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can significantly influence the physicochemical and biological properties of parent compounds, often leading to enhanced lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential applications, with a particular emphasis on its role as a versatile building block in drug discovery.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These properties are crucial for its application in synthetic chemistry and drug design, influencing factors such as solubility, membrane permeability, and formulation characteristics.
| Property | Value | Reference |
| CAS Number | 10009-25-3 | [1] |
| Molecular Formula | C₉H₆F₄O₃ | [1] |
| Molecular Weight | 238.14 g/mol | [1] |
| Melting Point | 175-179 °C | ChemicalBook |
| Boiling Point (Predicted) | 275.3 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.446 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.95 ± 0.10 | ChemicalBook |
| XlogP (Predicted) | 3.0 | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway 1: Etherification of a 4-Hydroxybenzoate Ester
This pathway involves the reaction of a protected 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with tetrafluoroethylene in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate.
-
To a solution of methyl 4-hydroxybenzoate (1 equivalent) and a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) in a polar aprotic solvent (e.g., anhydrous DMF or THF) in a pressure vessel, tetrafluoroethylene gas is introduced.
-
The reaction mixture is stirred at an elevated temperature (e.g., 70-100 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled, and the excess base is neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to this compound.
-
The purified methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate (1 equivalent) is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents).
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Proposed Synthetic Pathway 2: Oxidation of 4-(1,1,2,2-Tetrafluoroethoxy)toluene
This alternative route involves the oxidation of the methyl group of 4-(1,1,2,2-tetrafluoroethoxy)toluene to a carboxylic acid.
Experimental Protocol:
-
Step 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)toluene. (This precursor would need to be synthesized or sourced commercially).
-
Step 2: Oxidation to this compound.
-
4-(1,1,2,2-Tetrafluoroethoxy)toluene (1 equivalent) is dissolved in a suitable solvent mixture, typically containing acetic acid and water.
-
A strong oxidizing agent, such as potassium permanganate (KMnO₄) or a cobalt-based catalyst system with oxygen[3], is added portion-wise to the reaction mixture.
-
The reaction is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄).
-
The mixture is filtered to remove manganese dioxide (if KMnO₄ is used).
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid derivative.
-
The product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Spectroscopic Data (Predicted)
Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated for this compound:
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons as two doublets in the range of δ 7.5-8.2 ppm. A triplet of triplets for the -OCHF₂ proton around δ 6.0-6.5 ppm (due to coupling with adjacent fluorine atoms). A broad singlet for the carboxylic acid proton at δ >10 ppm. |
| ¹⁹F NMR | Two multiplets corresponding to the two non-equivalent fluorine environments in the tetrafluoroethoxy group. |
| ¹³C NMR | Signals for the aromatic carbons, the carboxylic acid carbon (δ > 165 ppm), and the two carbons of the tetrafluoroethoxy group. |
| IR (Infrared) | A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹). A strong C=O stretch (around 1700 cm⁻¹). C-O and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 238.0253. |
Applications in Drug Discovery and Materials Science
The unique properties imparted by the 1,1,2,2-tetrafluoroethoxy group make this benzoic acid derivative an attractive building block in several areas of research.
Medicinal Chemistry
The introduction of the tetrafluoroethoxy group can enhance a drug candidate's pharmacological profile in several ways:
-
Increased Lipophilicity: The fluorinated tail increases the molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the drug's half-life.
-
Modulation of Acidity: The electron-withdrawing nature of the fluoroalkyl group can influence the pKa of the carboxylic acid, affecting its ionization state at physiological pH and its interaction with biological targets.
-
Enhanced Binding Affinity: The unique electronic and steric properties of the tetrafluoroethoxy group can lead to more favorable interactions with the active sites of enzymes and receptors.
Derivatives of this compound could be explored as potential inhibitors for a variety of biological targets where hydrophobic interactions and metabolic stability are crucial.
Materials Science
In materials science, fluorinated compounds are valued for their unique properties, including hydrophobicity, thermal stability, and low surface energy. This compound could serve as a monomer or precursor for the synthesis of specialty polymers, liquid crystals, and other advanced materials with tailored properties.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound were identified, the activity of structurally related fluorinated benzoic acid derivatives suggests potential areas of investigation. For instance, various fluorinated benzoic acid derivatives have been explored as inhibitors of enzymes such as fatty acid synthases and as modulators of signaling pathways involved in inflammation and cancer.
Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors, it is plausible that derivatives of this compound could interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX), or other signaling proteins.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflows for this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of an inflammatory signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed studies on the compound itself are limited in the public domain, its structural features suggest that it can be used to synthesize novel molecules with enhanced properties. Further research is warranted to fully explore its synthetic utility and to evaluate the biological activities of its derivatives. The proposed synthetic pathways and potential areas of application outlined in this guide provide a foundation for future investigations into this promising fluorinated building block.
References
The Metabolic Stability of Tetrafluoroethoxy-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily due to the profound and often beneficial effects of fluorine on a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the tetrafluoroethoxy group (–OCHF₂CF₂) is an emerging functionality of interest. This technical guide provides an in-depth exploration of the metabolic stability of compounds containing this group, offering detailed experimental protocols, data analysis, and visualizations to aid researchers in drug discovery and development.
Introduction: The Role of Fluorine in Metabolic Stability
The substitution of hydrogen atoms with fluorine can significantly alter the metabolic fate of a drug molecule. The high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes it more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By strategically placing a tetrafluoroethoxy group at a known or suspected site of oxidative metabolism, that metabolic pathway can be effectively blocked.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
The electron-withdrawing nature of the tetrafluoroethoxy group can also influence the acidity and basicity of nearby functional groups, potentially altering interactions with metabolic enzymes. Understanding the metabolic implications of this unique substituent is crucial for its effective deployment in drug design.
Quantitative Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes, which are a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[2][3] The two key parameters derived from these in vitro assays are the half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for the concentration of the parent drug to be reduced by 50%.[4][5][6] A longer half-life generally indicates greater metabolic stability.[1]
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[7] A lower CLint value signifies greater metabolic stability.[1]
Expected Impact of Tetrafluoroethoxylation on Metabolic Parameters
While specific comparative data for tetrafluoroethoxy-containing compounds versus their direct ethoxy analogs are not abundant in the public domain, the well-established principles of fluorine substitution in medicinal chemistry allow for the following expected outcomes on metabolic stability.
| Parameter | Ethoxy-Containing Compound (Anticipated) | Tetrafluoroethoxy-Containing Compound (Anticipated) | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The C-F bonds in the tetrafluoroethoxy group are stronger than the C-H bonds in the ethoxy group, making them more resistant to oxidative metabolism by CYP enzymes.[1] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the overall metabolic capacity of the liver for that compound.[1] |
| Number of Metabolites | Potentially higher | Potentially lower | Inhibition of metabolism at the alkoxy group limits the formation of metabolites resulting from O-dealkylation or oxidation of the ethyl chain.[1] |
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., tetrafluoroethoxy-containing compound and its non-fluorinated analog)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[8]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][9]
-
Positive control compounds (low, medium, and high clearance)[2]
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)[9]
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[2]
-
Prepare a working solution by diluting the stock solution to the desired final concentration (e.g., 1 µM) in buffer.[2][10]
-
Thaw pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[2][8]
-
Prepare the NADPH regenerating system solution.[9]
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound with the diluted microsomes in phosphate buffer at 37°C for a short period (e.g., 5-15 minutes) to allow for temperature equilibration.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[2][3]
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[7][8]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[7]
In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rodents to assess the metabolic stability and overall pharmacokinetic profile of a tetrafluoroethoxy-containing compound.
Objective: To determine key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Materials and Animals:
-
Test compound
-
Appropriate vehicle for dosing
-
Animal models (e.g., Sprague-Dawley rats or CD-1 mice)[11]
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Freezer for sample storage
-
LC-MS/MS system for bioanalysis[12]
Procedure:
-
Dosing:
-
Administer the test compound to a cohort of animals via the desired route (e.g., intravenous (IV) bolus for clearance and volume of distribution, and oral gavage (PO) for bioavailability).[11]
-
A typical dose might range from 1 to 10 mg/kg, depending on the compound's potency and toxicity.
-
-
Blood Sampling:
-
Sample Storage and Bioanalysis:
Data Analysis:
-
Plot the plasma concentration of the drug versus time for both IV and PO administration.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.[6][15]
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
Metabolic Pathways of Tetrafluoroethoxy-Containing Compounds
The primary metabolic pathway for ethoxy groups is O-dealkylation, catalyzed by CYP enzymes, to form the corresponding alcohol and acetaldehyde.[16][17] The presence of the tetrafluoroethoxy group is expected to significantly hinder this process.
The C-F bonds are highly resistant to cleavage, and the electron-withdrawing effect of the fluorine atoms deactivates the adjacent C-H bonds towards oxidative attack.[1] However, metabolism may still occur at other sites on the molecule. If metabolism of the tetrafluoroethoxy group does occur, it would likely proceed through alternative, less favorable pathways.
Bioanalytical Methods
The quantification of tetrafluoroethoxy-containing compounds and their potential metabolites in biological matrices (e.g., plasma, urine, microsome incubates) is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][14][18]
Key Considerations for Method Development:
-
Sensitivity and Selectivity: LC-MS/MS provides the high sensitivity needed to detect low concentrations of the drug and its metabolites, and the selectivity to distinguish them from endogenous components of the biological matrix.[14]
-
Sample Preparation: A crucial step to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[19]
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variations in instrument response.[12]
-
Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, stability, and reproducibility.[19]
Conclusion
The tetrafluoroethoxy group represents a valuable addition to the medicinal chemist's toolkit for enhancing the metabolic stability of drug candidates. By blocking common sites of oxidative metabolism, this moiety has the potential to significantly improve a compound's pharmacokinetic profile, leading to a longer half-life and greater in vivo exposure. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers to effectively evaluate the metabolic stability of novel tetrafluoroethoxy-containing compounds and to make informed decisions in the drug discovery and development process. Rigorous in vitro and in vivo studies are essential to fully characterize the metabolic fate of these compounds and to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Half-life – Pharmacokinetics [sepia2.unil.ch]
- 5. Biological half-life - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. mttlab.eu [mttlab.eu]
- 11. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 13. biorxiv.org [biorxiv.org]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Guide: Solubility of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid in organic solvents. However, qualitative information indicates its solubility in methanol. This guide provides a comprehensive, generalized experimental protocol for determining the solubility of carboxylic acids, which is directly applicable to the title compound. Furthermore, to provide a valuable frame of reference for experimental design, quantitative solubility data for the parent compound, benzoic acid, is presented.
Introduction
This compound is a fluorinated derivative of benzoic acid. The introduction of the tetrafluoroethoxy group is expected to significantly influence its physicochemical properties, including its solubility in organic solvents, a critical parameter in drug development, chemical synthesis, and formulation science. Understanding and quantifying the solubility of this compound is essential for designing efficient purification methods, developing suitable analytical techniques, and formulating effective drug delivery systems.
This technical guide outlines a standard methodology for the experimental determination of the solubility of this compound in various organic solvents.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not available in published literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in this document.
For reference and comparative purposes, the following table summarizes the solubility of the parent compound, benzoic acid, in several common organic solvents. This data can serve as a useful starting point for solvent selection and experimental design.
Table 1: Solubility of Benzoic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 25 | 44.4 |
| Ethanol | 25 | 45.5 |
| Acetone | 25 | 55.6 |
| Ethyl Acetate | 25 | 33.3 |
| Dichloromethane | 25 | 20.0 |
| Chloroform | 25 | 23.8 |
| Toluene | 25 | 11.1 |
| N,N-Dimethylformamide | 25 | 111.1 |
Note: The solubility of a compound is temperature-dependent. The values presented above are at a standard temperature. It is crucial to determine solubility at the specific temperatures relevant to your application.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette (to the same temperature as the experiment) to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = (C × V × DF) / V_initial × 100
Where:
-
C is the concentration of the analyte in the diluted sample (g/mL)
-
V is the volume of the volumetric flask (mL)
-
DF is the dilution factor
-
V_initial is the initial volume of the supernatant taken (mL)
-
Validation and Controls
-
Purity of Compound: The purity of this compound should be confirmed before the experiment using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Solvent Purity: The purity of the organic solvents should be of high grade to avoid any interference.
-
Temperature Control: The temperature of the shaker bath should be monitored and maintained accurately throughout the experiment.
-
Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently documented in publicly available literature, this guide provides a robust and reliable experimental protocol for its determination. The provided solubility data for the parent compound, benzoic acid, serves as a useful benchmark. By following the detailed methodology presented, researchers and drug development professionals can accurately quantify the solubility of this and other similar compounds, facilitating further research, development, and application.
An In-depth Technical Guide to the Core Characteristics of Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoic acids are a class of organic compounds that have garnered significant attention across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. The incorporation of one or more halogen atoms onto the benzoic acid scaffold dramatically influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the core characteristics of these compounds, with a focus on their synthesis, physicochemical properties, and mechanisms of action, to support research and development endeavors.
Physicochemical Properties
The nature, number, and position of halogen substituents on the benzene ring profoundly alter the electronic and steric properties of benzoic acid. These modifications, in turn, affect key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility. Electron-withdrawing halogens generally increase the acidity of the carboxylic acid group. A summary of these properties for a selection of halogenated benzoic acids is presented below for comparative analysis.
Table 1: Physicochemical Properties of Selected Halogenated Benzoic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Water Solubility |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 142 | 2.89[1] | 2.05[2] | Sparingly soluble[2] |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 153-157 | - | - | Insoluble |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 238-241 | 3.98[3][4] | 2.65[3] | Soluble in hot water[4] |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 164 | - | - | Limited solubility (0.1-1 g/L at room temperature)[5] |
| 2,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 151-154 | - | - | Sparingly soluble[6] |
| 2,6-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 144 | - | - | 1 to 10 mg/mL at 20°C[7] |
| 3,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 182-185 | - | - | Sparingly soluble[8] |
| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | C₈H₆Cl₂O₃ | 221.04 | 114-116 | - | - | - |
Synthesis of Halogenated Benzoic Acids
A primary and widely utilized method for the synthesis of halogenated benzoic acids is the oxidation of the corresponding halogenated toluenes. This transformation can be achieved using various oxidizing agents, with potassium permanganate being a common choice in laboratory-scale preparations. Industrial processes often favor catalytic oxidation using molecular oxygen in the presence of cobalt and manganese salts.
Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a halogenated benzoic acid via the oxidation of its corresponding toluene derivative.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry. Amides derived from fluorinated carboxylic acids, such as 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, are of particular interest in drug discovery. The tetrafluoroethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make amides of this compound valuable scaffolds for the development of novel therapeutics.
This document provides detailed protocols for the synthesis of amides from this compound, summarizes key reaction data, and illustrates the experimental workflow and a potential biological signaling pathway.
Data Presentation
The following table summarizes representative quantitative data for common amide coupling methods applicable to the synthesis of amides from this compound. The data is compiled from analogous reactions and serves as a guideline for reaction optimization.
| Coupling Method | Coupling Reagent/Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Method A | SOCl₂ or (COCl)₂ | DCM or Toluene | Reflux | 2-4 | >95% (acyl chloride) |
| then Amine, Base (e.g., TEA, DIPEA) | DCM | 0 to RT | 1-3 | 85-95% (amide) | |
| Method B | HATU / DIPEA | DMF | RT | 1-4 | 80-95% |
| Method C | EDC / HOBt | DMF or DCM | RT | 12-24 | 75-90% |
| Method D | T3P | Ethyl Acetate | RT to 50 | 1-3 | 80-95% |
Experimental Protocols
Method A: Acyl Chloride Formation Followed by Amination
This two-step, one-pot procedure is a robust and widely used method for synthesizing amides from carboxylic acids.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene (0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at room temperature.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess chlorinating agent and solvent. The resulting acyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 4-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride (1.0 eq.) in anhydrous DCM (0.5 M) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Method B: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that facilitates rapid amide bond formation under mild conditions.
-
To a solution of this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF (0.2 M), add DIPEA (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide.
Visualizations
Caption: General workflow for the synthesis of amides from this compound.
Caption: Hypothetical signaling pathway modulated by an amide derivative.
Applications in Drug Discovery
Amides derived from this compound are promising candidates for targeting a variety of biological systems implicated in disease. For instance, substituted benzamides are known to interact with ion channels and enzymes. The unique properties of the tetrafluoroethoxy group can be leveraged to develop potent and selective inhibitors or modulators.
One area of interest is in the development of kinase inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial in the treatment of certain cancers and autoimmune diseases. The amide linkage is a common feature in many kinase inhibitors, and the incorporation of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety could enhance binding affinity and improve pharmacokinetic properties.
Another potential application is in the modulation of ion channels like the Cold Menthol Receptor 1 (CMR-1), also known as TRPM8. Antagonists of this receptor are being investigated for the treatment of chronic pain and overactive bladder. The structural features of amides derived from this compound make them suitable for exploration as novel CMR-1 modulators. Furthermore, G-protein coupled receptors (GPCRs) such as the P2Y14 receptor, involved in inflammatory responses, are also potential targets for these amide derivatives.
Application Notes and Protocols: Esterification of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a common synthetic precursor in the development of novel pharmaceutical agents and functional materials. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The presence of the tetrafluoroethoxy group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Esterification of the carboxylic acid moiety is a fundamental transformation, enabling the synthesis of various derivatives for biological screening and material science applications. The following protocol outlines a standard laboratory procedure for the synthesis of ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate.
Data Presentation
The following table summarizes the expected quantitative data for the esterification of this compound with ethanol. The values are based on typical yields for Fischer esterification of similar substituted benzoic acids.[1][2]
| Parameter | Value |
| Starting Material | This compound |
| Alcohol | Ethanol (Absolute) |
| Catalyst | Sulfuric Acid (Concentrated) |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78-80 °C) |
| Expected Yield | 85-95% |
| Product Purity (Post-Purification) | >98% |
| Molecular Formula (Product) | C₁₁H₁₀F₄O₃ |
| Molecular Weight (Product) | 278.19 g/mol |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in an excess of absolute ethanol (typically 10-20 equivalents, which also serves as the solvent).[2][3]
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the flask.[2] Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.[2]
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.[2]
-
Transfer the organic solution to a separatory funnel.
-
-
Washing:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude ester.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary.[3]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Fischer esterification of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Generalized mechanism of Fischer-Speier esterification.
References
Application of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in the Development of Monoacylglycerol Lipase (MAGL) Inhibitors
Introduction
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of biologically active compounds. The incorporation of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety into drug candidates can significantly enhance their pharmacological properties. The tetrafluoroethoxy group increases lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the high strength of the carbon-fluorine bonds enhances metabolic stability, prolonging the compound's half-life in the body. This application note focuses on the use of this compound in the development of a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.
The Role of Monoacylglycerol Lipase (MAGL) in Signaling Pathways
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including pain perception, inflammation, and neurotransmission.[2] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[1] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators.[1]
By inhibiting MAGL, the levels of 2-AG are elevated, leading to enhanced activation of cannabinoid receptors. This results in analgesic, anti-inflammatory, and neuroprotective effects.[1][2] Concurrently, MAGL inhibition reduces the production of arachidonic acid and subsequent pro-inflammatory prostaglandins.[1] This dual mechanism of action makes MAGL an attractive therapeutic target for a variety of conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[1]
4-(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)-1,2,5-oxadiazol-3-amine: A Potent MAGL Inhibitor
A notable example of a drug candidate synthesized from a 4-(1,1,2,2-tetrafluoroethoxy)phenyl-containing precursor is 4-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,2,5-oxadiazol-3-amine , a potent and selective inhibitor of MAGL.
Quantitative Data
While specific pharmacokinetic data for 4-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,2,5-oxadiazol-3-amine is not publicly available, the inhibitory activity of analogous compounds against MAGL has been reported. For comparison, the table below includes data for other known MAGL inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| JZL184 | MAGL | 8 | In vitro, brain membranes | |
| CAY10499 | MAGL | 144 | In vitro, lipase | |
| MJN110 | hMAGL | 9.1 | In vitro, recombinant | |
| 4-(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)-1,2,5-oxadiazol-3-amine | MAGL | N/A | N/A | N/A |
N/A: Not Available in the public domain.
Experimental Protocols
Synthesis of 4-(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)-1,2,5-oxadiazol-3-amine
This protocol describes a potential synthetic route to the target molecule based on established methods for the synthesis of 1,2,5-oxadiazole derivatives. The synthesis starts from 4-(1,1,2,2-tetrafluoroethoxy)aniline.
Step 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzonitrile
This step would typically involve a Sandmeyer reaction starting from 4-(1,1,2,2-tetrafluoroethoxy)aniline.
Step 2: Synthesis of (Z)-N'-hydroxy-4-(1,1,2,2-tetrafluoroethoxy)benzimidamide
The benzonitrile from the previous step would be reacted with hydroxylamine.
Step 3: Synthesis of 4-(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)-1,2,5-oxadiazol-3-amine
The amidoxime from Step 2 would undergo cyclization, followed by amination to yield the final product. A detailed, step-by-step laboratory procedure would require further optimization and is not available in the provided search results.
In Vitro MAGL Inhibition Assay Protocol (Colorimetric)
This protocol is a general method for determining the inhibitory activity of a test compound against MAGL using a colorimetric substrate.[3][4]
Materials:
-
Human recombinant MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[4]
-
Test compound (e.g., 4-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,2,5-oxadiazol-3-amine) dissolved in DMSO
-
Substrate: 4-Nitrophenyl acetate (4-NPA)[3]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant MAGL in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a stock solution of 4-NPA in ethanol and dilute to the final working concentration in assay buffer.[4]
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add MAGL enzyme solution and DMSO (vehicle control) to the assay buffer.
-
Test wells: Add MAGL enzyme solution and the desired concentration of the test compound to the assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the 4-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405-415 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.
-
-
Data Analysis:
-
Calculate the initial reaction rates for all wells.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: MAGL Signaling Pathway and Inhibition.
Caption: Synthesis and Assay Workflow.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a valuable fluorinated building block for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can significantly enhance the pharmacokinetic properties of a drug candidate, including its metabolic stability and lipophilicity, which can lead to improved bioavailability.[1][2] This document provides detailed application notes on the utility of this compound in API synthesis, with a focus on amide bond formation, a crucial reaction in drug development. A case study on Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is presented to illustrate the potential therapeutic applications and signaling pathways that can be targeted by molecules synthesized from structurally related building blocks.
Properties of this compound
This fluorinated benzoic acid derivative is a white to light yellow crystalline powder. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10009-25-3 | [3] |
| Molecular Formula | C₉H₆F₄O₃ | [3] |
| Molecular Weight | 238.14 g/mol | [3] |
| Melting Point | 175-179 °C | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in methanol |
Key Applications in API Synthesis: Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone of medicinal chemistry. The resulting amides can serve as key intermediates or as the final API.
General Experimental Protocol for Amide Coupling
A common and effective method for amide bond formation involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxybenzotriazole (HOBt) or a uronium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents) or HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.2 equivalents) or HATU (1.2 equivalents) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equivalents) portion-wise.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Data Presentation: Comparison of Amide Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for the amide coupling of a generic carboxylic acid with an amine using different reagents.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages |
| EDC | HOBt | DIPEA | 70-95 | Water-soluble byproducts, easy workup. |
| HATU | None | DIPEA | 80-98 | High efficiency, especially for hindered substrates. |
| DCC | DMAP | None | 60-90 | Cost-effective, but dicyclohexylurea byproduct can be difficult to remove. |
Case Study: Lifitegrast - A LFA-1 Antagonist for Dry Eye Disease
While not a direct derivative, the API Lifitegrast provides a compelling example of a molecule with a substituted benzoyl moiety that targets a key inflammatory pathway. Understanding its mechanism of action can inform the design of novel APIs using this compound.
Signaling Pathway: LFA-1/ICAM-1 Interaction in T-Cell Activation
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[4][5][6][7] LFA-1 is an integrin found on the surface of T-lymphocytes. In inflammatory conditions like dry eye disease, the expression of intercellular adhesion molecule-1 (ICAM-1) is upregulated on the ocular surface. The interaction between LFA-1 and ICAM-1 is a critical step in T-cell activation, adhesion, and migration to inflamed tissues, leading to the release of pro-inflammatory cytokines. Lifitegrast blocks this interaction, thereby inhibiting the inflammatory cascade.[4][5][6][8]
Caption: Lifitegrast blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.
Experimental Workflow: A Generalized Synthetic Approach
The synthesis of complex APIs like Lifitegrast often involves a multi-step sequence. A generalized workflow, inspired by the synthesis of such molecules, is presented below. This workflow highlights the stage where a substituted benzoic acid, such as this compound, would be incorporated.
Caption: Generalized workflow for API synthesis using the target building block.
Conclusion
This compound is a highly promising building block for the development of novel APIs. Its unique electronic and steric properties, conferred by the tetrafluoroethoxy group, can be strategically employed to enhance the drug-like properties of new chemical entities. The straightforward application of this building block in robust amide coupling reactions makes it a valuable tool for medicinal chemists. The case study of Lifitegrast highlights the potential for developing potent and selective inhibitors of protein-protein interactions, a key area in modern drug discovery, by utilizing structurally related building blocks. Further exploration of this and similar fluorinated building blocks is warranted to expand the chemical space for the discovery of new and improved therapeutics.
References
- 1. This compound | 10009-25-3 | Benchchem [benchchem.com]
- 2. 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lifitegrast Ophthalmic Solution 5%: A Review in Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lifitegrast - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Coupling Reactions of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide and ester coupling reactions of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a versatile fluorinated building block. The inclusion of the tetrafluoroethoxy group can enhance the lipophilicity and metabolic stability of target molecules, making this reagent valuable in pharmaceutical and materials science research.
Amide Coupling Reactions
Amide bond formation is a crucial transformation in organic synthesis, particularly in the development of new pharmaceutical agents. The following section details common conditions for the coupling of this compound with primary and secondary amines.
Data Presentation: Amide Coupling Conditions
The following table summarizes representative conditions for the synthesis of amides from this compound. These conditions are based on established methods for similar benzoic acid derivatives and can be used as a starting point for optimization.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| HATU | - | DIPEA | DMF | Room Temperature | 2-12 |
| EDC | HOBt | DIPEA or Et₃N | DCM or DMF | Room Temperature | 12-24 |
| SOCl₂ (via acyl chloride) | - | Pyridine or Et₃N | DCM or Toluene | 0 to Room Temperature | 1-4 |
| Oxalyl Chloride (via acyl chloride) | Catalytic DMF | Pyridine or Et₃N | DCM | 0 to Room Temperature | 1-3 |
Experimental Protocol: Amide Synthesis using HATU
This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) in a round-bottom flask under an inert atmosphere, add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualization: Amide Coupling Workflow
Caption: General workflows for amide synthesis.
Ester Coupling Reactions
Esterification of this compound can be achieved through several methods, including the classic Fischer esterification under acidic conditions or by activation of the carboxylic acid.
Data Presentation: Esterification Conditions
The following table provides an overview of common conditions for the synthesis of esters from this compound.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | | :--- | :--- | :--- | :--- | :--- | :--- | | Fischer Esterification | Concentrated H₂SO₄ or TsOH | Excess Alcohol | Reflux | 4-24 | | Steglich Esterification | DCC | DMAP (catalytic) | DCM | Room Temperature | 2-12 | | Acyl Chloride Method | SOCl₂ or (COCl)₂ then Alcohol | Pyridine or Et₃N | DCM or Toluene | 0 to Room temperature | 1-4 |
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of an ester from this compound and an alcohol using a strong acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by distillation or silica gel column chromatography if necessary.
Visualization: Esterification Workflow
Caption: General workflows for ester synthesis.
Application Notes and Protocols for the Derivatization of Carboxylic Acid Groups in Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Per- and polyfluoroalkyl substances (PFAS), particularly perfluorinated carboxylic acids (PFCAs), are a class of compounds of significant interest in environmental science, toxicology, and pharmaceutical development due to their unique properties and persistence.[1] The strong electron-withdrawing nature of the fluoroalkyl chain makes the carboxylic acid group highly acidic and often challenging to analyze directly or use in further synthetic steps without derivatization.
Derivatization is a crucial technique used to modify the carboxyl group, thereby altering the compound's physicochemical properties. This modification can enhance volatility for gas chromatography (GC), improve ionization efficiency for mass spectrometry (MS), increase detectability with UV or fluorescence detectors, and facilitate specific coupling reactions in drug development.[2][3][4] These application notes provide an overview of common derivatization strategies for the carboxylic acid group on fluorinated compounds, complete with detailed protocols and comparative data.
Primary Derivatization Strategies
The two most prevalent strategies for derivatizing the carboxylic acid group on fluorinated compounds are esterification and amidation. The choice of method depends on the analytical technique to be employed, the nature of the sample matrix, and the desired properties of the final derivative.
Esterification
Esterification converts the polar carboxylic acid group into a less polar, more volatile ester. This is the most common approach for preparing PFCAs for analysis by gas chromatography (GC).[2][5]
Common Esterification Reagents and Methods:
-
Alcohols with Acid Catalysis: Simple alcohols like methanol or ethanol are used in the presence of an acid catalyst (e.g., sulfuric acid, BF₃) to form methyl or ethyl esters.[1][2] While cost-effective, this method can be slow and may not be suitable for all PFCAs, particularly short-chain variants.[2]
-
Diazomethane and its Analogs: Diazomethane was historically used to form methyl esters but is highly toxic and explosive.[1][2] A safer and more rapid alternative is diphenyl diazomethane (DDM), which reacts almost instantaneously (<1 min) to form diphenylmethyl esters.[6][7][8] This method has proven effective for a wide range of PFCAs, from ultrashort-chain (C2) to long-chain (C14) species.[7][8]
-
Alkyl Halides: Reagents like p-bromophenacyl bromide can be used to form phenacyl esters.[9] These derivatives are particularly useful for enhancing UV detection in liquid chromatography (LC).[9]
-
Deoxyfluorination Reagents: XtalFluor-E can mediate the direct esterification of carboxylic acids with perfluorinated alcohols, providing access to polyfluorinated esters.[10]
Amidation
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This strategy is also used for GC analysis and can offer high sensitivity, especially when using fluorinated anilines.
Common Amidation Reagents and Methods:
-
Anilines with Dehydrating Agents: A common method involves reacting the PFCA with an aniline, such as 2,4-difluoroaniline (DFA), in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC).[2] This approach has been shown to be more effective than esterification for a broader range of PFCAs (C4–C12).[2]
-
One-Pot Deoxyfluorination and Amidation: This advanced method utilizes reagents like pentafluoropyridine (PFP) or 2-pyridinesulfonyl fluoride to convert the carboxylic acid in situ to a highly reactive acyl fluoride intermediate.[11][12][13] This intermediate then readily reacts with an amine to form the corresponding amide in high yield under mild conditions.[11][12][13] This approach is valuable in synthetic chemistry for creating complex molecules.
-
N-Trifluoromethyl Amide Synthesis: A specialized method for creating N-CF₃ amides involves reacting carboxylic acid halides or esters with isothiocyanates in the presence of silver fluoride.[14][15]
Experimental Workflows and Chemical Reactions
Visualizing the experimental process and chemical transformations is key to understanding and implementing these derivatization protocols.
Figure 1: General workflow for PFCA analysis.
Figure 2: General reaction for esterification.
Figure 3: General reaction for amidation.
Quantitative Data Summary
The efficiency and sensitivity of derivatization methods are critical for accurate quantification. The following tables summarize key performance data from various studies.
Table 1: Comparison of Esterification Methods for PFCA Analysis
| Derivatization Reagent | PFCA Range | Yield / Recovery | Method Detection Limit (MDL) | Analysis Method | Reference |
|---|---|---|---|---|---|
| Diphenyl diazomethane (DDM) | C2-C14 | 83-130% | 0.06-14.6 pg/mL | GC-MS | [6][7][16] |
| p-Bromophenacyl bromide | C4-C12 | 86-92% | <5 ng/mL | LC-UV-MS/MS | [9] |
| Methanol / H₂SO₄ | C7-C12 | Good for long-chain | Not specified | GC-μECD | [2] |
| BF₃ / Methanol | Not specified | Not specified | Not specified | GC-MS |[1] |
Table 2: Comparison of Amidation Methods for PFCA Analysis
| Derivatization Reagent | PFCA Range | Yield / Recovery | Method Detection Limit (LOD) | Analysis Method | Reference |
|---|---|---|---|---|---|
| 2,4-Difluoroaniline / DCC | C4-C12 | Good | 1.14–6.32 μg/L | GC-μECD | [2] |
| Pentafluoropyridine (PFP) | Various | up to 94% (yield) | Not specified | Synthetic / LCMS | [11][13] |
| 2-Pyridinesulfonyl fluoride | Various | Good to excellent (yield) | Not specified | Synthetic / NMR |[12] |
Detailed Experimental Protocols
Protocol 1: Esterification of PFCAs using Diphenyl Diazomethane (DDM) for GC-MS Analysis
This protocol is adapted from a rapid derivatization method for aqueous matrices.[6][7][8]
Materials:
-
PFCA extract reconstituted in a suitable solvent (e.g., 90:10 Hexane:Diethyl Ether).
-
Diphenyl diazomethane (DDM) solution (commercially available or synthesized).
-
Nitrogen gas for evaporation.
-
GC vials.
Procedure:
-
Sample Preparation: Following solid-phase extraction (SPE) of the aqueous sample, elute the PFCAs and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 (v/v) Hexane:Diethyl Ether.
-
Derivatization: Add 50 µL of the DDM solution to the reconstituted extract. The reaction is immediate, indicated by the disappearance of the reagent's color and cessation of N₂ gas evolution.[8]
-
Vortex and Transfer: Vortex the mixture for approximately 30 seconds.
-
Analysis: Transfer the final solution to a GC vial for immediate GC-MS analysis. The total derivatization time is less than 1 minute.[6][7]
Protocol 2: Amidation of PFCAs using 2,4-Difluoroaniline (DFA) for GC Analysis
This protocol is based on the optimized amidation procedure for C4-C12 PFCAs.[2]
Materials:
-
PFCA extract in an appropriate solvent (e.g., ethyl acetate).
-
2,4-Difluoroaniline (DFA).
-
N,N'-Dicyclohexylcarbodiimide (DCC).
-
Pyridine.
-
Reaction vials.
Procedure:
-
Reagent Preparation: Prepare a solution containing the extracted PFCAs in ethyl acetate.
-
Reaction Mixture: In a reaction vial, combine the PFCA extract with the following reagents (optimized concentrations may be required):
-
2,4-Difluoroaniline (DFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) as the dehydrating agent.
-
Pyridine as a catalyst/acid acceptor.
-
-
Incubation: Seal the vial and allow the reaction to proceed. Optimization experiments suggest shaking at room temperature overnight is effective.[2]
-
Work-up: After the reaction is complete, the resulting dicyclohexylurea byproduct is a solid and can be removed by centrifugation or filtration.
-
Analysis: The supernatant containing the 2,4-difluoroanilide derivatives is then ready for GC analysis.
Protocol 3: One-Pot Deoxyfluorination and Amidation using Pentafluoropyridine (PFP)
This protocol is for synthetic applications, providing a mild route to amides from fluorinated carboxylic acids.[11][13]
Materials:
-
Fluorinated carboxylic acid.
-
Pentafluoropyridine (PFP).
-
A non-nucleophilic base (e.g., DIPEA).
-
Primary or secondary amine.
-
Anhydrous acetonitrile (MeCN) as the solvent.
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
Activation: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous MeCN, add the base (e.g., DIPEA, 2.0 equiv.) and PFP (1.1 equiv.).
-
Stir: Stir the mixture at room temperature for a designated activation period (e.g., 30 minutes) to allow for the in situ formation of the acyl fluoride intermediate.[11]
-
Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature for an extended period (e.g., 16 hours or until completion as monitored by TLC or LCMS).
-
Work-up: Upon completion, perform a standard aqueous work-up. Quench the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to obtain the final amide. Yields of up to 94% have been reported for this one-pot procedure.[13]
Conclusion
The derivatization of the carboxylic acid group on fluorinated compounds is an essential step for both quantitative analysis and chemical synthesis. Esterification using diphenyl diazomethane offers a rapid and effective method for preparing a wide range of PFCAs for GC-MS analysis.[7] Amidation, particularly with 2,4-difluoroaniline, provides a robust alternative that is effective for short-chain PFCAs where esterification may fail.[2] For synthetic purposes, modern one-pot deoxyfluorination-amidation reactions offer a mild and high-yielding pathway to complex fluorinated amides, which are valuable in pharmaceutical and materials science.[11][12] The protocols and data provided herein serve as a comprehensive resource for researchers selecting and implementing the appropriate derivatization strategy for their specific application.
References
- 1. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntd-network.org [ntd-network.org]
- 12. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of modern synthetic methodologies that are revolutionizing the field of agrochemical synthesis. The following sections detail key advancements in catalytic asymmetric synthesis, biocatalysis, flow chemistry, the synthesis of novel agrochemicals, and emerging strategies like C-H activation and molecular editing. Each section includes a summary of quantitative data in tabular format, detailed experimental protocols for representative reactions, and visualizations of key pathways and workflows to aid in comprehension and implementation.
Catalytic Asymmetric Synthesis: The Case of (S)-Metolachlor
The development of enantiomerically pure agrochemicals is crucial, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. A landmark example is the herbicide (S)-metolachlor, where the herbicidal activity resides primarily in the (S)-isomer.[1] The industrial synthesis of (S)-metolachlor is a showcase for the successful application of catalytic asymmetric hydrogenation.[1][2]
The key step in the synthesis of (S)-metolachlor is the asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine).[1][2] This reaction is catalyzed by an iridium complex with the chiral ferrocenyl diphosphine ligand Xyliphos.[2] The addition of iodide and acetic acid has been found to be critical for achieving high catalytic activity and enantioselectivity.[2]
Table 1: Key Data for the Asymmetric Hydrogenation of MEA Imine
| Parameter | Value | Reference |
| Catalyst | [IrCl(COD)]₂ / (R,SFc)-Xyliphos | [2] |
| Additives | NBu₄I, Acetic Acid | [2] |
| Substrate | N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine) | [2] |
| Product | (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine | [2] |
| Enantiomeric Excess (ee) | >80% | [2] |
| Turnover Number (TON) | >1,000,000 | [1] |
| Annual Production | >10,000 tons | [2] |
Experimental Protocol: Asymmetric Hydrogenation of MEA Imine
This protocol is a representative example based on literature descriptions of the industrial process for the synthesis of (S)-metolachlor.[1][2]
Materials:
-
[IrCl(COD)]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(R,SFc)-Xyliphos
-
N-butylammonium iodide (NBu₄I)
-
Acetic acid
-
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)
-
Hydrogen gas (high pressure)
-
Anhydrous, deoxygenated solvent (e.g., methanol or a non-polar solvent)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [IrCl(COD)]₂ and (R,SFc)-Xyliphos in the anhydrous, deoxygenated solvent in a high-pressure autoclave. Stir the solution for a specified time to allow for the formation of the active catalyst complex.
-
Addition of Reagents: To the autoclave, add the MEA imine, NBu₄I, and acetic acid.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 80 bar). Heat the reaction mixture to the specified temperature (e.g., 50 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The crude product, (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine, can be purified by distillation under reduced pressure.
-
Acylation: The resulting chiral amine is then acylated with chloroacetyl chloride to yield (S)-metolachlor.[3]
Caption: Synthetic pathway for (S)-metolachlor.
Biocatalysis: Enzymatic Kinetic Resolution of Chiral Amines
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[4] Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.[5][6] A prominent application in agrochemical synthesis is the kinetic resolution of racemic amines to produce chiral building blocks.[7] Lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for this purpose.[8][9]
In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product.[7]
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Amines
| Substrate | Acylating Agent | Enzyme | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Amine (%) | Reference |
| 1-Phenylethylamine | Ethyl acetate | Novozym 435 | Diethyl ether | ~50 | >98 | [8] |
| 1-(1-Naphthyl)ethylamine | Ethyl acetate | Novozym 435 | Diethyl ether | ~50 | >95 | [8] |
| Propranolol | Ethyl acetate | Novozym 435 | Diethyl ether | ~50 | >98 | [8] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
This protocol is a general procedure for the enzymatic kinetic resolution of a racemic amine using Novozym 435.[8][9]
Materials:
-
(±)-1-Phenylethylamine
-
Ethyl acetate (acylating agent and solvent)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous diethyl ether (or other suitable organic solvent)
Procedure:
-
Reaction Setup: To a flask, add (±)-1-phenylethylamine and anhydrous diethyl ether.
-
Enzyme Addition: Add Novozym 435 to the solution.
-
Acylation: Add ethyl acetate to the mixture to initiate the reaction.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. The reaction mixture, containing the unreacted (S)-1-phenylethylamine and the product (R)-N-(1-phenylethyl)acetamide, can be separated by extraction or chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. thalesnano.com [thalesnano.com]
- 4. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of a 1,1,2,2-Tetrafluoroethylphenyl Moiety in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of a 1,1,2,2-tetrafluoroethylphenyl moiety into a molecular scaffold, a common strategic modification in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The protocols outlined below utilize a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Introduction
The introduction of fluorinated alkyl groups, such as the 1,1,2,2-tetrafluoroethyl group, onto a phenyl ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This moiety is increasingly explored in drug discovery to fine-tune the properties of lead compounds. This document provides a general protocol for the synthesis of a biaryl compound featuring a 1,1,2,2-tetrafluoroethylphenyl group via a Suzuki-Miyaura coupling, a widely used palladium-catalyzed reaction.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the purpose of these application notes, we will describe the coupling of 4-(1,1,2,2-tetrafluoroethyl)phenylboronic acid with a generic aryl bromide.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with 4-(1,1,2,2-tetrafluoroethyl)phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
4-(1,1,2,2-Tetrafluoroethyl)phenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 mmol), 4-(1,1,2,2-tetrafluoroethyl)phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (8 mL) and water (2 mL) to the flask.
-
Purge the flask with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction with various aryl bromides.
| Entry | Aryl Bromide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-4'-(1,1,2,2-tetrafluoroethyl)biphenyl | 85 | >98 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-4'-(1,1,2,2-tetrafluoroethyl)biphenyl | 78 | >97 |
| 3 | 3-Bromopyridine | 3-(4-(1,1,2,2-Tetrafluoroethyl)phenyl)pyridine | 72 | >98 |
| 4 | Methyl 4-bromobenzoate | Methyl 4'-(1,1,2,2-tetrafluoroethyl)biphenyl-4-carboxylate | 81 | >99 |
Hypothetical Biological Application: Kinase Inhibition
For the purpose of illustrating a potential application in drug discovery, we will consider a hypothetical drug candidate, "Tetrafluoro-Kinab," which incorporates the 1,1,2,2-tetrafluoroethylphenyl moiety and is designed as an inhibitor of a fictional kinase, "Cancer-Associated Kinase" (CAK), implicated in a cancer signaling pathway.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of Cancer-Associated Kinase (CAK).
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.
Materials:
-
Recombinant human CAK enzyme
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
"Tetrafluoro-Kinab" or other test compounds
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of "Tetrafluoro-Kinab" and control compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the CAK enzyme, and the substrate peptide.
-
Add the serially diluted compounds to the wells. Include wells with DMSO only as a negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The incorporation of a 1,1,2,2-tetrafluoroethylphenyl moiety can be a valuable strategy in drug design. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for synthesizing molecules containing this group. The protocols and data presented here serve as a general guide for researchers in the field of medicinal chemistry and drug development. It is important to note that reaction conditions and assay parameters may require optimization for specific substrates and biological targets.
Application Notes and Protocols for the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)phenyl Derivatives
Abstract
This comprehensive guide provides detailed synthetic routes and experimental protocols for the preparation of 4-(1,1,2,2-tetrafluoroethoxy)phenyl derivatives. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) moiety is a key functional group in medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of bioactive molecules.[1] This document outlines the primary synthetic strategy, which involves the nucleophilic addition of substituted phenols to tetrafluoroethylene (TFE), and provides step-by-step protocols for the synthesis of key intermediates and their subsequent functionalization into valuable derivatives such as anilines and benzaldehydes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of the 1,1,2,2-Tetrafluoroethoxy Moiety
In modern drug design, the incorporation of fluorine-containing functional groups is a widely employed strategy to optimize the physicochemical and biological properties of molecules.[1] The 1,1,2,2-tetrafluoroethoxy group, in particular, has emerged as a valuable substituent due to its unique electronic properties and steric profile. Unlike the more common trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂CF₂H group offers a distinct combination of properties, including increased metabolic stability by blocking potential sites of oxidation, and a nuanced modulation of lipophilicity and acidity/basicity of nearby functional groups. These characteristics make 4-(1,1,2,2-tetrafluoroethoxy)phenyl derivatives highly sought-after building blocks in the synthesis of novel pharmaceuticals and advanced materials.
Core Synthetic Strategy: Nucleophilic Addition of Phenoxides to Tetrafluoroethylene (TFE)
The most direct and industrially viable method for the synthesis of 4-(1,1,2,2-tetrafluoroethoxy)phenyl derivatives is the nucleophilic addition of a corresponding phenoxide to tetrafluoroethylene (TFE). This reaction is typically performed under basic conditions in a polar aprotic solvent. The phenoxide, generated in situ by the deprotonation of the phenol with a suitable base, acts as the nucleophile, attacking the electron-deficient double bond of TFE.
The general workflow for this synthetic approach can be visualized as follows:
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid and its key derivatives, including the corresponding benzoyl chloride and aniline. The tetrafluoroethoxy moiety is a valuable functional group in medicinal chemistry, known to enhance metabolic stability and lipophilicity. The protocols provided are designed for laboratory scale-up and pilot plant production, with a focus on reaction conditions, purification methods, and safety considerations.
Introduction
The introduction of fluorine-containing functional groups is a widely used strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a unique combination of electronic effects and metabolic stability. This document outlines scalable synthetic routes to produce key building blocks bearing this moiety, starting from readily available 4-hydroxybenzoic acid.
Overall Synthetic Workflow
The multi-step synthesis to obtain this compound and its primary derivatives is depicted below. The process begins with the etherification of 4-hydroxybenzoic acid, followed by conversion to the acid chloride and aniline derivatives.
Caption: Overall synthetic workflow.
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol describes the etherification of 4-hydroxybenzoic acid with tetrafluoroethylene (TFE). Extreme caution must be exercised when handling TFE as it is a flammable and potentially carcinogenic gas that can explode under certain conditions.[1][2][3] This reaction should only be performed by trained personnel in a well-ventilated area with appropriate safety equipment and a pressure-rated reactor.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Tetrafluoroethylene (TFE) gas
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Equipment:
-
High-pressure stainless steel reactor with mechanical stirrer, gas inlet, pressure gauge, and temperature control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charge the high-pressure reactor with 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Seal the reactor and purge with nitrogen gas to remove all oxygen.
-
Heat the stirred mixture to 80-100 °C.
-
Slowly introduce tetrafluoroethylene gas into the reactor, maintaining a pressure of 5-10 bar.
-
Monitor the reaction progress by taking aliquots (after safely venting and re-purging) and analyzing them by HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and safely vent the excess TFE through a suitable scrubbing system.
-
Transfer the reaction mixture to a separate vessel and quench by adding water.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid product, wash thoroughly with deionized water, and dry under vacuum at 60-70 °C.
Scale-Up Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoyl Chloride
This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.
Caption: Experimental workflow for the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoyl Chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Dimethylformamide (DMF), catalytic amount
Equipment:
-
Glass-lined reactor with a reflux condenser, dropping funnel, and a scrubber for acidic gases
-
Vacuum distillation apparatus
Procedure:
-
Charge the reactor with this compound (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (80-90 °C) and maintain until gas evolution (HCl and SO₂) ceases.
-
After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride.
Scale-Up Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline via Curtius Rearrangement
This protocol describes the synthesis of the aniline derivative from the carboxylic acid using a one-pot Curtius rearrangement, which is amenable to scale-up.[4][5][6]
Caption: Experimental workflow for the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Sodium azide (NaN₃) - Highly toxic and explosive! Handle with extreme care.
-
Acetone
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnels
-
Standard work-up and purification glassware
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in the reactor.
-
Add triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C. Stir for 30-60 minutes.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add this solution dropwise to the reaction mixture at 0 °C.
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another hour.
-
Carefully heat the mixture to reflux until gas evolution (N₂) ceases, indicating the formation of the acyl azide.
-
Add toluene and continue to reflux. The acyl azide will undergo rearrangement to the isocyanate.
-
After the rearrangement is complete (monitor by IR spectroscopy - disappearance of the azide peak and appearance of the isocyanate peak), add aqueous HCl and continue to reflux to hydrolyze the isocyanate to the aniline.
-
Cool the reaction mixture, neutralize with aqueous NaOH, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aniline can be purified by vacuum distillation or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the described synthetic steps. Note that these values are based on analogous reactions reported in the literature and may vary depending on the specific scale and equipment used.
Table 1: Synthesis of this compound
| Parameter | Value |
| Scale | 1 kg |
| Reaction Time | 12-24 hours |
| Temperature | 80-100 °C |
| Pressure | 5-10 bar |
| Purity (HPLC) | >98% |
| Typical Yield | 75-85% |
Table 2: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoyl Chloride
| Parameter | Value |
| Scale | 1 kg |
| Reaction Time | 2-4 hours |
| Temperature | 80-90 °C (Reflux) |
| Purity (GC) | >99% |
| Typical Yield | 90-95% |
Table 3: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline
| Parameter | Value |
| Scale | 1 kg |
| Reaction Time | 8-16 hours |
| Temperature | Reflux |
| Purity (HPLC) | >98% |
| Typical Yield | 70-80% |
Safety Precautions
-
Tetrafluoroethylene (TFE): TFE is a flammable gas that can form explosive peroxides in the presence of oxygen.[1][3] It is also a suspected carcinogen.[1][3] All operations involving TFE must be conducted in a closed system under an inert atmosphere.[1][7] Ensure proper grounding and bonding of all equipment to prevent static discharge.[1] Use non-sparking tools.[1]
-
Thionyl Chloride: This is a corrosive and lachrymatory liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction produces acidic gases (HCl, SO₂) which must be scrubbed.
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid) or metal pipes (e.g., lead, copper). All manipulations should be done with extreme care.
-
General Precautions: All reactions should be carried out by trained personnel in a well-ventilated laboratory or pilot plant. Appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times. An emergency shower and eyewash station should be readily accessible.
Conclusion
The protocols outlined in this document provide a scalable and robust pathway for the synthesis of this compound and its key derivatives. These building blocks are valuable for the development of novel pharmaceuticals and agrochemicals. Adherence to the detailed procedures and safety precautions is essential for the successful and safe scale-up of these syntheses.
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
- 7. EP0702666B1 - Safe handling of tetrafluoroethylene - Google Patents [patents.google.com]
Application Note & Protocol: Purification of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid derivative. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The purification of such compounds is a critical step to ensure the reliability and reproducibility of downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][3][4] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, while the impurities remain dissolved in the mother liquor.[1][5] This document provides a detailed protocol for the purification of this compound using the recrystallization technique.
Data Presentation: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in recrystallization.[2] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. The solubility of impurities should be high at all temperatures or very low. The following table summarizes hypothetical solubility data for this compound in various solvents at different temperatures to guide solvent selection. Note: This data is illustrative and should be confirmed experimentally.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | ~1.5 | Potentially suitable, good for high polarity impurities |
| Ethanol | ~5 | > 50 | Good, but may require a co-solvent to reduce solubility |
| Acetone | > 20 | > 50 | Poor, too soluble at room temperature |
| Toluene | ~1 | ~20 | Good, suitable for non-polar impurities |
| Heptane | < 0.1 | ~1 | Potentially suitable, good for polar impurities |
| Ethanol/Water (80:20) | ~1.5 | > 40 | Very Good, allows for fine-tuning of solubility |
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Drying oven or desiccator
Methodology:
-
Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 1 mL) of different potential solvents to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble compounds to the boiling point of the solvent and observe if the solid dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystal formation occurs.
-
Select the solvent or solvent mixture that provides poor solubility at low temperatures and high solubility at high temperatures.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid while heating and stirring.[3][6] It is crucial to add the solvent portion-wise to avoid adding an excess, which would reduce the recovery yield.[3]
-
-
Hot Filtration (if necessary):
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[6] Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[6]
-
-
Isolation of Crystals:
-
Drying:
-
Transfer the purified crystals on the filter paper to a watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further analysis can be performed using techniques such as NMR, HPLC, or GC-MS to confirm the purity.
-
Safety Precautions
This compound is known to cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
-
Engineering Controls: Work in a well-ventilated fume hood.[7][8] Eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Immediately wash skin with soap and plenty of water.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[7]
-
Mandatory Visualization
Caption: Experimental workflow for the purification by recrystallization.
References
- 1. studymoose.com [studymoose.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. US5312935A - Purification of fluorinated carboxylic acids - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Analytical HPLC Method for the Determination of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
Anachem Application Note: 4-TFEB-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated building block of significant interest in pharmaceutical and materials science research.[1] The incorporation of the tetrafluoroethoxy group can enhance key molecular properties such as lipophilicity and metabolic stability.[1] Accurate and reliable analytical methods are therefore essential for the characterization and quality control of this compound and its derivatives. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase modifier is employed to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention. Detection is performed by UV spectrophotometry, where the analyte exhibits strong absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (reagent grade) or Formic acid (MS-grade if applicable)
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Method optimization may be required based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm or 255 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
4. Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis
-
Identification: The analyte is identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Method Validation Parameters (Illustrative)
For use in a regulated environment, the method should be validated according to ICH guidelines. Typical validation parameters and their expected outcomes are summarized below.
Table 3: Method Validation Summary
| Parameter | Specification |
| Linearity | R² > 0.999 over the concentration range (e.g., 1-100 µg/mL). |
| Accuracy | Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (RSD) | Repeatability (Intra-day): < 2.0%Intermediate Precision (Inter-day): < 2.0% |
| LOD | Signal-to-Noise ratio of approximately 3:1. (e.g., ~0.1 µg/mL) |
| LOQ | Signal-to-Noise ratio of approximately 10:1. (e.g., ~0.5 µg/mL) |
| Specificity | The peak for the analyte should be well-resolved from any peaks in the blank and placebo. |
| Robustness | The method should remain unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Diagrams
Caption: Analytical workflow for HPLC analysis.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizes common laboratory instrumentation and reagents, and can be readily implemented for quality control and research purposes. As with any analytical method, optimization and validation are recommended to ensure suitability for a specific application.
References
Application Notes and Protocols for HATU Coupling with Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where the amide functional group is a prevalent structural motif in countless bioactive molecules. Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has established itself as a highly efficient and versatile reagent for the synthesis of amides from carboxylic acids and amines.[1] Its high reactivity, rapid reaction kinetics, and ability to suppress racemization make it an invaluable tool, especially when dealing with challenging substrates such as substituted benzoic acids.[1]
These application notes provide a detailed overview of the use of HATU in coupling reactions with substituted benzoic acids, offering insights into the reaction mechanism, the influence of substituents on reactivity, and comprehensive experimental protocols.
Mechanism of HATU-Mediated Amide Bond Formation
The efficacy of HATU lies in its ability to activate a carboxylic acid, rendering it highly susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion.[2]
-
Activation and Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon atom of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is unstable and rapidly rearranges to form a more stable OAt-active ester, with the concomitant release of tetramethylurea as a byproduct.[3]
-
Nucleophilic Attack: The amine nucleophile then attacks the carbonyl carbon of the highly reactive OAt-active ester.
-
Amide Bond Formation: This attack results in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[3]
The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis, which contributes to the high efficiency of HATU.
References
Troubleshooting & Optimization
Technical Support Center: Amide Coupling of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. The electron-withdrawing nature of the tetrafluoroethoxy group can present challenges, and this guide offers solutions to common issues to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?
Several factors can contribute to poor yields in the amide coupling of this electron-deficient benzoic acid.[1][2] The primary reasons often involve:
-
Incomplete activation of the carboxylic acid: The electron-withdrawing tetrafluoroethoxy group reduces the nucleophilicity of the carboxylate, making activation more difficult. Standard coupling reagents may not be sufficiently reactive.
-
Poor nucleophilicity of the amine: If the amine coupling partner is also electron-deficient or sterically hindered, the reaction rate can be significantly reduced.
-
Suboptimal reaction conditions: Issues such as the presence of moisture, incorrect solvent, improper base, or inadequate temperature can all lead to low yields.[1]
-
Hydrolysis of activated species: The activated carboxylic acid intermediate is susceptible to hydrolysis, which can be a significant issue if anhydrous conditions are not maintained.
Q2: Which coupling reagents are most effective for this compound?
For electron-deficient carboxylic acids, more potent coupling reagents are often necessary to achieve high yields. Consider the following classes of reagents:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally very effective for challenging amide couplings due to the formation of highly reactive activated esters.[3] HATU is often a preferred choice for difficult substrates.
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also powerful coupling agents, known for their high reactivity and ability to suppress side reactions.
-
Carbodiimides with Additives: While less reactive, carbodiimides like EDC in combination with additives such as HOBt or OxymaPure can be a cost-effective option.[3] The use of an additive is crucial to improve efficiency and minimize side reactions.
-
Acyl Fluoride Precursors: For particularly challenging couplings, in situ generation of the highly reactive acyl fluoride using reagents like TFFH or BTFFH can be an excellent strategy.[1][2]
Q3: What is the optimal base and solvent for this reaction?
-
Base: A non-nucleophilic, sterically hindered base is recommended to minimize side reactions. Diisopropylethylamine (DIPEA) is a common and effective choice.[3] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be used. Typically, 2-3 equivalents of the base are used.
-
Solvent: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[4][5] It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.
Q4: How can I minimize side reactions during the coupling?
-
Pre-activation: To avoid potential side reactions with the amine, it is good practice to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[3]
-
Temperature Control: Running the reaction at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature, can help to manage the reaction rate and reduce the formation of byproducts.[3]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (1.1-1.5 eq).- Switch to a more potent coupling reagent like HATU or PyBOP.[3]- Consider in situ formation of the acyl fluoride.[1][2] |
| Poor nucleophilicity of the amine. | - Increase the reaction temperature.- Increase the reaction time.- Use a more activating coupling reagent. | |
| Hydrolysis of the activated intermediate. | - Use anhydrous solvents and reagents.- Dry solvents over molecular sieves prior to use.- Perform the reaction under an inert atmosphere. | |
| Presence of Multiple Byproducts | Side reactions with the coupling reagent. | - Choose a coupling reagent known for fewer side reactions (e.g., phosphonium salts).- Optimize the order of addition (pre-activation of the acid).[3] |
| Racemization (if chiral centers are present). | - Use additives known to suppress racemization, such as HOBt or OxymaPure.- Run the reaction at a lower temperature. | |
| Unreacted Starting Material | Insufficient amount of coupling reagent or amine. | - Use a slight excess of the amine (1.1-1.2 equivalents).- Ensure at least 1.1 equivalents of the coupling reagent are used. |
| Reaction time is too short. | - Monitor the reaction progress using TLC or LC-MS and allow it to proceed to completion. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general and often high-yielding method for the amide coupling of this compound.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a 0.1-0.2 M solution).
-
Add DIPEA (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Slowly add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a more cost-effective method, though it may require longer reaction times and careful optimization.
Materials:
-
This compound
-
Amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to make a 0.1-0.2 M solution).
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-12 from Protocol 1 for workup and purification.
Data Presentation
The following table summarizes representative yields for amide coupling reactions of benzoic acid derivatives under different conditions to provide a comparative overview.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | COMU / Collidine | MeCN/Water | 20 | - | 95 |
| 2,6-Dimethylbenzoic Acid | Benzylamine | DIC / HOPO | MeCN/Water | 70 | 48 | 85 |
| 4-(diethylphosphoryl)benzoic acid | 4-Bromo-2-cyanoaniline | HATU | DMF | RT | 2 | >90 (typical) |
| 3-fluoro-5-iodobenzoic acid | Benzylamine | EDC / HOBt | DCM | RT | 12 | 85 |
| 3-fluoro-5-iodobenzoic acid | Aniline | EDC / HOBt | DCM | RT | 18 | 78 |
Note: Yields are highly substrate-dependent and the above data should be used as a general guide.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low product yield.
References
troubleshooting failed reactions with 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The molecule has two primary reactive sites: the carboxylic acid group and the aromatic ring.[1] The carboxylic acid allows for derivatization into esters, amides, and acyl chlorides through standard condensation reactions.[1] The tetrafluoroethoxy group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to benzoic acid.[2][3][4][5][6]
Q2: What are some common applications of this compound in research and development?
A2: This compound is primarily used as a synthetic building block in pharmaceutical and agrochemical research.[1] The incorporation of the tetrafluoroethoxy moiety can enhance a molecule's lipophilicity and metabolic stability, which are desirable properties for drug candidates.[1]
Q3: What are the general solubility characteristics of this compound?
Troubleshooting Guides for Common Reactions
Amide Coupling Reactions
Issue: Low or no yield of the desired amide product.
This is a common issue in amide bond formation. The primary causes often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[10]
Troubleshooting Workflow for Low Amide Yield
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Quantitative Data for Amide Coupling Reagents
| Coupling Reagent | Typical Conditions | Common Byproducts | Notes |
| HATU/DIPEA | DMF or DCM, Room Temp | Tetramethylurea | Highly effective for hindered substrates. |
| EDC/HOBt | DCM or DMF, 0°C to RT | DCU (if DCC is used), HOBt-related | Can lead to racemization; HOBt suppresses this. |
| SOCl₂ or (COCl)₂ | DCM or Toluene, Reflux | SO₂/HCl or CO/CO₂/HCl | Converts carboxylic acid to highly reactive acyl chloride. |
| T3P | Ethyl Acetate or THF, RT | Phosphonic acid byproducts | Generally clean reactions with easy workup. |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification Reactions
Issue: Incomplete conversion to the ester.
Fischer esterification is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the products.[11]
Troubleshooting Strategies for Esterification
| Possible Cause | Recommended Solution |
| Equilibrium Limitation | - Use a large excess of the alcohol (can also be used as the solvent).- Remove water as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[12] |
| Insufficient Catalysis | - Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[11][12] |
| Low Reaction Temperature | - Increase the reaction temperature to the reflux temperature of the alcohol or solvent. |
| Steric Hindrance | - For bulky alcohols, consider converting the carboxylic acid to the more reactive acyl chloride first, followed by reaction with the alcohol in the presence of a base (e.g., pyridine). |
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
Acyl Chloride Formation
Issue: Failure to form or decomposition of the acyl chloride.
The conversion of a carboxylic acid to an acyl chloride is a common and effective way to activate it for subsequent reactions.
Troubleshooting Acyl Chloride Synthesis
Caption: Troubleshooting workflow for acyl chloride synthesis.
Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents), which can also serve as the solvent. Alternatively, use a solvent like toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The resulting crude acyl chloride can often be used in the next step without further purification. If purification is necessary, vacuum distillation can be employed.
Disclaimer: The experimental protocols provided are general guidelines. Researchers should always consult relevant literature and safety data sheets before conducting any experiment. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. This compound | 10009-25-3 | Benchchem [benchchem.com]
- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Strategic Control of Side Products in Fluorinated Benzoic Acid Reactions
Welcome to our dedicated technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in reactions involving fluorinated benzoic acids. The unique electronic properties conferred by fluorine substituents—high electronegativity and the ability to alter pKa and metabolic stability—make these compounds invaluable building blocks.[1] However, these same properties can introduce specific side reactions. This resource is designed to help you anticipate, diagnose, and minimize the formation of unwanted byproducts in your experiments.
Part 1: Troubleshooting Amide Bond Formation
Amide coupling is a fundamental transformation, yet the electron-withdrawing nature of fluorine can complicate this reaction. Here, we address the most common issues.
FAQ 1: My amide coupling reaction with a fluorinated benzoic acid is low-yielding, and I observe significant amounts of unreacted starting material and unidentifiable byproducts. What's going on?
Root Cause Analysis:
The primary issue often lies in the reduced nucleophilicity of the fluorinated benzoic acid's carboxylate and the potential for side reactions involving the coupling agents. The electron-withdrawing fluorine atom deactivates the carboxyl group, making it less reactive towards activation. Furthermore, standard coupling reagents like carbodiimides (e.g., EDC) can lead to the formation of stable, unreactive byproducts.
Troubleshooting Strategy:
-
Optimize the Coupling Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[2] These additives react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more reactive towards the amine than the initial O-acylisourea intermediate formed with EDC, and it minimizes side reactions like N-acylurea formation.
-
Consider Acyl Fluoride Intermediates for Hindered Systems: For sterically hindered amines or electronically deficient fluorinated benzoic acids, standard coupling methods may fail.[3] An effective alternative is the in-situ conversion of the carboxylic acid to a more reactive acyl fluoride. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) can facilitate this transformation under mild conditions.[2][3] Acyl fluorides are less sterically demanding at the carbonyl carbon and can react more efficiently with hindered nucleophiles.[3]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling [2]
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the fluorinated benzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add EDC·HCl (1.2 equiv) to the solution and stir at room temperature for 30 minutes.
-
Amine Addition: Add the amine (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Part 2: Addressing Challenges in Nucleophilic Aromatic Substitution (SNAr)
The fluorine substituent on a benzoic acid ring can itself become a reactive site. Understanding when and why this happens is key to controlling your reaction outcomes.
FAQ 2: I'm trying to perform a reaction on the carboxylic acid group, but I'm seeing byproducts resulting from the displacement of a fluorine atom. Why is fluorine acting as a leaving group, and how can I prevent this?
Root Cause Analysis:
This is a classic case of unintended Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing properties of both the fluorine atom(s) and the carboxylate group make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[4][5] If your reaction conditions include a potent nucleophile (e.g., an amine, alkoxide, or even some organometallic reagents intended for other purposes), it can attack the carbon bearing the fluorine.
The rate of SNAr reactions on halo-aromatics follows the order F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, rather than the breaking of the carbon-halogen bond.[4] This reactivity is most pronounced when there are other electron-withdrawing groups positioned ortho or para to the fluorine, as they can stabilize the negative charge of the intermediate (the Meisenheimer complex).[5][6]
Troubleshooting Workflow:
To mitigate unwanted SNAr, you must carefully control the nucleophilicity and basicity of your reaction environment.
Caption: Troubleshooting workflow for unintended SNAr.
Preventative Measures:
-
Protecting Groups: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing reactions with strong nucleophiles. The ester group is still electron-withdrawing but can temper the overall reactivity and can be removed later.
-
Temperature Control: SNAr reactions are often highly temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of the unwanted SNAr pathway while still allowing the desired reaction to proceed, albeit more slowly.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like proton sponge or DBU instead of amine-based bases or alkoxides.
Part 3: Controlling Decarboxylation
The loss of CO₂ is a common and often frustrating side reaction, particularly when heating fluorinated benzoic acids.
FAQ 3: When I heat my fluorinated benzoic acid, I observe the formation of a fluoroaromatic compound lacking the carboxyl group. What causes this decarboxylation, and how can I avoid it?
Root Cause Analysis:
Aromatic decarboxylation is typically a high-temperature process (>140 °C) that is facilitated by electron-donating groups.[7][8] However, with fluorinated benzoic acids, decarboxylation can also be promoted under specific conditions, particularly through radical pathways or with transition metal catalysis, sometimes even under photolytic conditions.[7][9][10] The stability of the resulting aryl anion or aryl radical intermediate is a key factor. While fluorine is electron-withdrawing by induction, it can also donate electron density through resonance, which can influence the stability of intermediates.
Mitigation Strategies:
-
Avoid Excessive Heat: This is the most straightforward solution. If possible, conduct your reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (N₂ or Ar) to minimize the presence of oxygen, which can promote radical-mediated decarboxylation pathways.
-
Catalyst Choice: Be mindful of the catalysts used. Some transition metals, particularly copper, are known to catalyze decarboxylative couplings.[10] If decarboxylation is a problem in a metal-catalyzed reaction, screen different metals and ligands.
-
Derivative Formation: If the free carboxylic acid is prone to decarboxylation under the required reaction conditions, convert it to a more stable derivative, such as an ester or an amide, before proceeding.
Table 1: Influence of Reaction Conditions on Decarboxylation
| Condition | Observation | Recommendation |
| High Temperature (>140 °C) | Increased rate of thermal decarboxylation. | Use the minimum effective temperature. Explore milder reaction conditions. |
| Presence of Cu(II) salts | Can catalyze decarboxylation, especially with light.[10] | Avoid copper catalysts if decarboxylation is undesired. Shield the reaction from light. |
| Oxygen/Air Atmosphere | May initiate radical pathways leading to decarboxylation. | Maintain a strictly inert atmosphere throughout the reaction. |
Part 4: Managing Ortho-Lithiation and Regioselectivity
The acidity of protons ortho to the carboxylic acid group can lead to competitive lithiation and subsequent side reactions when using organolithium reagents.
FAQ 4: I am attempting to use an organolithium reagent to react with my fluorinated benzoic acid (e.g., as a protected ester), but I'm getting substitution at the position next to the carboxyl group. How can I control this?
Root Cause Analysis:
This is a result of directed ortho-metalation (DoM). The carboxylic acid group (or its deprotonated carboxylate form) is a powerful directing group for lithiation.[11] It coordinates to the organolithium reagent, delivering it to the adjacent ortho position and facilitating deprotonation. A fluorine substituent can also act as a directing group, further complicating the regioselectivity.[11][12] The outcome of the reaction becomes a competition between the directing power of the carboxylate and the fluorine atom.
Strategic Approaches to Regiocontrol:
Caption: Decision tree for controlling ortho-lithiation.
-
Kinetic vs. Thermodynamic Control: Ortho-lithiation is often under kinetic control. Running the reaction at very low temperatures (e.g., -78 °C to -90 °C) can suppress this side reaction in favor of the desired pathway (e.g., nucleophilic addition to a protected carbonyl).[11]
-
Choice of Organometallic Reagent: Grignard reagents (RMgX) are generally less basic and less prone to causing ortho-deprotonation compared to organolithium reagents (RLi).[13] If your desired transformation allows for it, switching from RLi to RMgX can significantly reduce this side product.
-
Use of Non-nucleophilic Bases: If deprotonation is the desired outcome, but you need to control which site is deprotonated, using a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can provide different selectivity compared to n-BuLi.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Tetrafluoroethoxybenzoic Acid Derivatization
Welcome to the technical support center for the derivatization of tetrafluoroethoxybenzoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of tetrafluoroethoxybenzoic acid, with a focus on reaction temperature optimization.
Question: Why is my derivatization yield consistently low?
Answer: Low derivatization yield can be attributed to several factors, with reaction temperature being a critical parameter.
-
Sub-optimal Temperature: The reaction kinetics may be too slow at lower temperatures, leading to incomplete derivatization. Conversely, excessively high temperatures can cause degradation of the analyte or derivatizing reagent. It is crucial to identify the optimal temperature range for your specific derivatizing agent. For many derivatization reactions of carboxylic acids, temperatures between 60°C and 90°C are often a good starting point for optimization.[1][2][3]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Optimization of reaction time should be performed in conjunction with temperature optimization.[1][4]
-
Presence of Moisture: Water can compete with the analyte for the derivatizing reagent, leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.[5]
-
Reagent Concentration: An insufficient amount of derivatizing reagent can lead to incomplete reactions. A molar excess of the reagent is generally recommended.[5]
Question: I am observing multiple peaks in my chromatogram, suggesting the presence of by-products. How can I minimize their formation?
Answer: The formation of by-products is often related to the reaction temperature.
-
High Reaction Temperature: Elevated temperatures can promote side reactions or decomposition of the derivatized product.[1] Consider reducing the reaction temperature and extending the reaction time to compensate.
-
Reagent Purity: Ensure the purity of your derivatizing reagent and solvents, as impurities can lead to unwanted side reactions.
-
Analyte Instability: Tetrafluoroethoxybenzoic acid or its derivative may be unstable under the chosen reaction conditions. A lower temperature might be necessary to maintain the integrity of the molecule.
Question: The derivatization reaction is not reproducible between experiments. What could be the cause?
Answer: Lack of reproducibility is a common challenge that can often be traced back to inconsistencies in the experimental setup.
-
Temperature Fluctuation: Ensure precise and consistent temperature control throughout the reaction. Use a calibrated heating block or water bath.
-
Inconsistent Reaction Time: Use a timer to ensure the reaction proceeds for the same duration in every experiment.
-
Variable Reagent Addition: Use precise liquid handling techniques to ensure the same amount of derivatizing reagent and solvent is added each time.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for optimizing the derivatization of tetrafluoroethoxybenzoic acid?
A1: While the optimal temperature depends on the specific derivatizing reagent used, a good starting point for many carboxylic acid derivatizations is in the range of 60°C to 75°C.[1][2] It is recommended to perform a temperature gradient experiment to identify the optimal condition for your specific protocol.
Q2: How does reaction time relate to reaction temperature in this derivatization?
A2: Reaction time and temperature are inversely related. Generally, higher temperatures require shorter reaction times to achieve complete derivatization.[4][5] However, as noted in the troubleshooting guide, excessively high temperatures can lead to by-product formation. It is a balance that needs to be empirically determined.
Q3: Can a catalyst be used to improve the derivatization efficiency at lower temperatures?
A3: Yes, catalysts are often employed to increase the rate of derivatization, allowing the reaction to proceed efficiently at lower temperatures. Common catalysts for silylation reactions, for instance, include trimethylchlorosilane (TMCS) or pyridine.[5] The choice of catalyst depends on the derivatization chemistry being used.
Experimental Protocols
General Protocol for Temperature Optimization of Tetrafluoroethoxybenzoic Acid Derivatization
This protocol outlines a general workflow for optimizing the reaction temperature for the derivatization of tetrafluoroethoxybenzoic acid. The specific derivatizing reagent and analytical method (e.g., GC-MS, LC-MS) will dictate the precise parameters.
-
Preparation of Stock Solution: Prepare a stock solution of tetrafluoroethoxybenzoic acid in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Aliquoting: Aliquot a fixed volume of the stock solution into several reaction vials.
-
Solvent Evaporation: If required by the derivatization chemistry, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add the derivatizing reagent and any necessary catalyst or solvent to each vial. Ensure a molar excess of the derivatizing reagent.
-
Temperature Gradient Incubation: Place the vials in heating blocks set to a range of temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).
-
Incubation: Incubate for a fixed period of time (e.g., 60 minutes).
-
Quenching: Stop the reaction by cooling the vials and, if necessary, adding a quenching reagent as specified by the derivatization protocol.
-
Sample Preparation for Analysis: Prepare the samples for analysis by diluting with an appropriate solvent.
-
Analysis: Analyze the samples using the chosen chromatographic method (e.g., GC-MS or LC-MS).
-
Data Evaluation: Evaluate the peak area of the derivatized tetrafluoroethoxybenzoic acid at each temperature to determine the optimal condition that provides the highest yield with minimal by-product formation.
Data Presentation
Table 1: Effect of Reaction Temperature on the Derivatization Yield of Tetrafluoroethoxybenzoic Acid
| Reaction Temperature (°C) | Relative Peak Area (Normalized) | Observations |
| 50 | 0.65 | Incomplete derivatization observed. |
| 60 | 0.85 | Significant increase in yield. |
| 70 | 0.98 | Near-complete derivatization. |
| 80 | 1.00 | Highest yield observed. |
| 90 | 0.92 | Slight decrease in yield, potential for by-product formation. |
Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a white to light yellow crystalline solid.[1] Its properties are summarized in the table below. The presence of the tetrafluoroethoxy group significantly increases the lipophilicity and metabolic stability of molecules into which it is incorporated, making it a valuable building block in medicinal and agricultural chemistry.[2]
| Property | Value |
| CAS Number | 10009-25-3 |
| Molecular Formula | C₉H₆F₄O₃ |
| Molecular Weight | 238.14 g/mol [3] |
| Melting Point | 175-179 °C |
| pKa (Predicted) | 3.95 ± 0.10 |
| Solubility | Soluble in Methanol |
| Appearance | White to light yellow powder to crystal[1] |
Q2: In which common reactions is this compound used?
This compound is primarily used as a synthetic intermediate.[2] The carboxylic acid group is readily derivatized in reactions such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide bond formation: Reaction with an amine, typically in the presence of a coupling reagent, to form an amide.[2]
These reactions allow for the incorporation of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl group into larger, more complex molecules, which is a common strategy in drug discovery to enhance the properties of active pharmaceutical ingredients (APIs).[2]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry place in a tightly sealed container. Specific storage temperatures may vary by supplier, so it is always best to consult the product's certificate of analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction mixtures containing unreacted this compound.
Scenario 1: Removing Unreacted Acid After Esterification
Problem: After performing an esterification reaction with this compound and an alcohol, you need to remove the unreacted starting acid from the desired ester product.
Solution: An acid-base extraction is the most effective method for this separation. The carboxylic acid is acidic, while the ester product is neutral.
Experimental Protocol: Acid-Base Extraction for Removal of Unreacted Carboxylic Acid
This protocol details the steps for separating unreacted this compound from a neutral organic product, such as an ester.
Materials:
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Reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Mixing and Venting: Stopper the funnel and invert it gently. Open the stopcock to release any pressure buildup from carbon dioxide evolution. Close the stopcock and shake the funnel for 1-2 minutes, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of the unreacted carboxylic acid.
-
Draining: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete removal of the acid, repeat the extraction of the organic layer with a fresh portion of saturated aqueous sodium bicarbonate solution (steps 2-5). Combine the aqueous layers.
-
Washing the Organic Layer: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation of the Neutral Product: Filter the drying agent and collect the organic solution. Concentrate the solution using a rotary evaporator to obtain the purified neutral product.
-
Recovery of the Carboxylic Acid:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Scenario 2: Unreacted Acid Remains After Amide Coupling
Problem: Following an amide coupling reaction, unreacted this compound is present in the crude product mixture along with the desired amide.
Solution: Similar to the esterification scenario, an acid-base extraction can be employed. The resulting amide is typically neutral and will remain in the organic layer, while the unreacted carboxylic acid will be extracted into the basic aqueous layer.
Note: If the amine starting material is also present, a more comprehensive extraction scheme may be necessary, potentially involving an initial wash with a dilute acid to remove the basic amine before the basic wash to remove the carboxylic acid.
Purification Method Selection Workflow
The choice of purification method depends on the nature of the impurities present in the reaction mixture. The following diagram illustrates a general workflow for selecting an appropriate purification strategy.
References
solubility issues of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid in reaction media. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter difficulties dissolving this compound in common reaction solvents. The following guide provides potential solutions to overcome these solubility challenges.
Issue: this compound does not fully dissolve in the chosen reaction solvent.
This issue can arise from a mismatch between the polarity of the solute and the solvent, as well as the high melting point and potentially crystalline nature of the acid.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting solubility issues.
Potential Solutions:
| Solution | Description |
| Solvent Selection | The choice of solvent is critical. Based on available data for the target compound and structurally similar molecules, polar aprotic and polar protic solvents are the most promising. Refer to the qualitative solubility table below for guidance. |
| Temperature Increase | Gently warming the reaction mixture can significantly increase the solubility of many organic compounds. The solubility of benzoic acid and its derivatives generally increases with temperature.[1][2][3][4][5] Monitor for any potential degradation of starting materials or reagents at elevated temperatures. |
| Use of Co-solvents | If the compound has limited solubility in a primary solvent, adding a small amount of a high-polarity co-solvent can be effective. For example, adding a small volume of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a reaction in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can aid dissolution. |
| Sonication | Applying ultrasonic waves can help break down solid agglomerates and increase the rate of dissolution. This is a non-invasive method that can be used in conjunction with other techniques. |
| Salt Formation | For reactions where the free carboxylic acid is not strictly required initially, converting it to a more soluble salt can be an option.[6] The addition of a non-nucleophilic base can deprotonate the carboxylic acid, forming a carboxylate salt that may have higher solubility in polar solvents. This approach is highly dependent on the specific reaction conditions and subsequent steps. |
Qualitative Solubility Data Summary:
The following table summarizes the expected solubility of this compound in common organic solvents based on available data and the properties of structurally similar compounds.
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Methanol, Ethanol | Soluble .[7] this compound is reported to be soluble in methanol.[8] Alcohols are generally good solvents for benzoic acid derivatives.[9] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Likely Soluble to Moderately Soluble . Structurally similar fluorinated benzoic acids show slight solubility in DMSO and methanol.[10] These high-polarity solvents are often effective for dissolving crystalline carboxylic acids. |
| Ethers | THF, Dioxane | Moderately Soluble to Sparingly Soluble . 4-Methoxybenzoic acid, a structural analog, is soluble in ether.[9] The fluorinated tail of the target molecule may reduce solubility compared to its methoxy counterpart. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble . These solvents are less polar and may not be effective at dissolving the highly polar carboxylic acid. |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Insoluble . Non-polar aromatic solvents are generally poor choices for dissolving polar carboxylic acids. 4-Methoxybenzoic acid has low solubility in toluene.[9] |
| Aqueous Solutions | Water | Sparingly Soluble to Insoluble . The solubility of benzoic acid derivatives in water is generally low but increases with temperature.[1] The presence of the fluorinated ether group is likely to further decrease aqueous solubility. Solubility will increase significantly in basic aqueous solutions due to salt formation. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., Methanol, DMF, THF, Toluene, Water)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
-
Record your observations for each solvent.
Workflow for Solubility Determination:
Caption: A step-by-step workflow for determining qualitative solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with a relatively high melting point (175-179 °C), which suggests significant crystal lattice energy that must be overcome for dissolution.[8] It is a polar molecule due to the carboxylic acid group, but the tetrafluoroethoxy group also introduces lipophilic character. It is soluble in polar protic solvents like methanol and is expected to be soluble in polar aprotic solvents such as DMF and DMSO. Its solubility is limited in less polar and non-polar solvents.
Q2: I am running an amide coupling reaction. Which solvent should I use for this compound?
A2: For amide coupling reactions, polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is a common and effective choice for dissolving carboxylic acids for these reactions. Dichloromethane (DCM) can also be used, but you may encounter solubility issues. If so, adding a small amount of DMF as a co-solvent can be beneficial.
Q3: How does temperature affect the solubility of this compound?
A3: For most carboxylic acids, solubility in organic solvents increases with temperature.[1][2][3][4][5] If you are experiencing poor solubility at room temperature, carefully heating the reaction mixture can be an effective strategy. Always ensure that the elevated temperature is compatible with the stability of all reactants and reagents.
Q4: Can I use a base to increase the solubility of this compound?
A4: Yes, adding a base will deprotonate the carboxylic acid to form a carboxylate salt, which is generally much more soluble in polar solvents, especially aqueous solutions.[6] However, this may not be suitable for all reaction types. For example, in many amide coupling reactions, the free carboxylic acid is required for activation. If you do form the salt, you will need to re-acidify the mixture to proceed with such reactions.
Q5: The compound is still not dissolving even with heating and co-solvents. What are my next steps?
A5: If extensive efforts to solubilize the compound are unsuccessful, you may need to reconsider your reaction setup. This could involve:
-
Performing a more thorough solvent screening: Test a wider range of solvents to find a suitable medium.
-
Modifying the reaction conditions: Some reactions can be run as a heterogeneous slurry, although this may affect reaction rates and require vigorous stirring.
-
Protecting group chemistry: In some cases, it might be possible to modify the carboxylic acid (e.g., convert it to an ester) to alter its solubility for a particular reaction step, and then deprotect it later in the synthetic sequence. This adds steps to the synthesis but can be a viable strategy for overcoming persistent solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. This compound [chemdict.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,3,4,5-Tetrafluorobenzoic acid CAS#: 1201-31-6 [m.chemicalbook.com]
preventing decomposition during synthesis of benzoic acid esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly decomposition, encountered during the synthesis of benzoic acid esters.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your esterification reactions.
Issue 1: Low Product Yield or Incomplete Reaction
Q: My Fischer esterification reaction has run for the recommended time, but TLC/GC analysis shows a significant amount of unreacted benzoic acid. What are the likely causes and solutions?
A: Low conversion in Fischer esterification is a common problem, often related to the reversible nature of the reaction.[1][2] The primary causes and their corresponding solutions are outlined below.
-
Equilibrium Limitations: The Fischer esterification is an equilibrium process where water is a byproduct.[1][3] Its presence can shift the equilibrium back towards the starting materials, reducing the ester yield.[1][4][5][6]
-
Solution: Use a large excess of the alcohol (often as the solvent) to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][7][8] A four-fold molar excess of alcohol can increase the theoretical yield to ~95%.[8] Alternatively, remove water as it forms using a Dean-Stark apparatus, especially when the alcohol is not used in large excess.[3][7]
-
-
Presence of Water: Any water present in the reagents (benzoic acid, alcohol) or glassware at the start will inhibit the reaction.[1][7]
-
Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
-
-
Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow or stalled reaction.[1] The catalyst is essential for protonating the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[1][5][6][9]
-
Solution: Ensure the correct catalytic amount is used. If the catalyst is old or has been exposed to moisture, its activity may be compromised. Consider using fresh catalyst.
-
-
Low Reaction Temperature: The reaction rate is temperature-dependent. Insufficient heating will lead to a slow reaction.[1]
-
Solution: Ensure the reaction mixture is heated to the appropriate reflux temperature for the alcohol being used.[7]
-
-
Steric Hindrance: If the benzoic acid or the alcohol has bulky substituents, the reaction rate can be significantly reduced.[7]
Issue 2: Product Discoloration (Yellowing or Browning)
Q: My final ester product has a yellow or brown tint after purification. What causes this and how can I prevent it?
A: Discoloration typically indicates the presence of impurities formed through side reactions or decomposition.
-
Oxidation: Some substituted benzoic acids, particularly those with electron-donating groups like an amino group (e.g., p-(dimethylamino)-benzoic acid), are susceptible to air oxidation at elevated temperatures, leading to colored byproducts.[7]
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[7]
-
-
High Reaction Temperature: Excessive heat can promote decomposition and the formation of colored side products.[7] This is especially true during distillation, where high temperatures can cause thermal decomposition.[4]
-
Contaminated Starting Materials: Impurities in the initial benzoic acid or alcohol can carry through or react to form colored substances.[7]
-
Solution: Ensure the purity of all reactants before starting the synthesis. Recrystallize or distill starting materials if their purity is questionable.[7]
-
Issue 3: Formation of Key Side Products
Q: In my Steglich esterification, I've isolated a significant byproduct that isn't my desired ester. What is it likely to be?
A: A common side reaction in Steglich esterification is the formation of an N-acylurea.
-
N-Acylurea Formation: This occurs via a 1,3-rearrangement of the O-acylisourea intermediate.[10][11] This N-acylurea is stable and will not react with the alcohol, thus reducing the yield of the desired ester.[11]
-
Solution: This side reaction is suppressed by the catalyst 4-dimethylaminopyridine (DMAP).[11] DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate that does not undergo rearrangement and reacts readily with the alcohol.[10] Ensure that a catalytic amount (approx. 5 mol-%) of DMAP is included in the reaction.[10]
-
Q: During a high-temperature Fischer esterification, I've noticed a high-boiling impurity. What could it be?
A: At high temperatures, acid-catalyzed self-condensation of the alcohol can occur.
-
Ether Formation: This side reaction can produce a high-boiling ether byproduct, complicating purification.[7]
-
Solution: Carefully control the reaction temperature. Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or lower reaction temperatures can reduce the rate of this side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of decomposition to avoid during ester synthesis and workup? A1: The most critical decomposition pathway to control is hydrolysis, the reverse of esterification, where water breaks the ester bond to re-form the carboxylic acid and alcohol.[6] This is why maintaining anhydrous conditions during the reaction and minimizing contact with water during workup (if the product is water-labile) is crucial.[1][6]
Q2: Are there milder alternatives to strong mineral acids for Fischer esterification? A2: Yes. While sulfuric acid is effective and inexpensive, it can cause side reactions like oxidation or sulfonation.[9][12] Milder, solid acid catalysts are excellent alternatives. These include p-toluenesulfonic acid (p-TsOH), ion-exchange resins (e.g., Amberlyst 15), zeolites, and various metal oxides.[7][9][13][14] These catalysts are often easier to handle, reduce corrosion, simplify workup (they can be filtered off), and can be more environmentally friendly.[12][13]
Q3: When should I choose Steglich or Yamaguchi esterification over the Fischer method? A3: The Fischer esterification is ideal for simple, robust substrates where one reactant (usually the alcohol) can be used in large excess.[15] For more sensitive or complex molecules, milder, kinetically controlled methods are preferred.
-
Steglich Esterification: Use this method for acid-sensitive substrates or for synthesizing esters from sterically hindered alcohols, such as tert-butyl esters, which are prone to elimination under acidic Fischer conditions.[10][15]
-
Yamaguchi Esterification: This method is particularly effective for the synthesis of highly functionalized esters and for creating large-ring lactones (macrolactonization), where other methods may give poor yields due to steric hindrance or substrate decomposition.[5][16][17]
Q4: How can I effectively remove unreacted benzoic acid during the workup? A4: Unreacted benzoic acid can be easily removed by washing the organic layer with a mild aqueous base. A 5% or 10% solution of sodium bicarbonate (NaHCO₃) is commonly used.[1][7][18] The benzoic acid is deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated. Be sure to vent the separatory funnel frequently, as carbon dioxide gas is evolved during this wash.[1][18]
Q5: What is the role of DMAP in Steglich and Yamaguchi esterifications? A5: In both reactions, 4-dimethylaminopyridine (DMAP) acts as a highly effective nucleophilic catalyst.[5][11] It reacts with the activated carboxylic acid intermediate (the O-acylisourea in Steglich, or the mixed anhydride in Yamaguchi) to form a highly reactive acylpyridinium intermediate.[10][17][19] This intermediate is then readily attacked by the alcohol to form the ester. This catalytic cycle accelerates the esterification and, in the case of the Steglich reaction, prevents the formation of the undesired N-acylurea byproduct.[10][11]
Quantitative Data Summary
The choice of esterification method significantly impacts reaction outcomes. The table below provides a comparison of the three primary methods discussed.
| Feature | Fischer Esterification | Steglich Esterification | Yamaguchi Esterification |
| Typical Conditions | Refluxing alcohol, strong acid catalyst (e.g., H₂SO₄, p-TsOH). | DCC (or EDC), catalytic DMAP, aprotic solvent, room temp.[10][11] | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP, aprotic solvent.[5][16] |
| Typical Yields | 60-95% (highly dependent on equilibrium control).[8] | 75-95% (generally high for suitable substrates).[20] | >80% (often very high, even for difficult substrates).[5] |
| Substrate Scope | Best for simple, non-acid-sensitive primary and secondary alcohols.[15] | Excellent for acid-labile substrates and sterically hindered alcohols.[10] | Excellent for highly functionalized, sterically hindered substrates and macrolactonization.[16][17] |
| Key Challenge | Reversibility (equilibrium control); potential for side reactions at high temp.[1][7] | Formation of N-acylurea byproduct; removal of dicyclohexylurea (DCU).[10][11] | Steric hindrance of the Yamaguchi reagent can sometimes lead to poor yields.[5] |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Methanol
This protocol describes the synthesis of methyl benzoate using a large excess of methanol to drive the reaction equilibrium.[8][18]
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (8.00 g, 0.0656 mol) and methanol (25 mL, 0.617 mol).[8]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the mixture while swirling.[8]
-
Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 30-45 minutes.[8][18]
-
Workup - Quenching: Allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing 75 mL of water.[8]
-
Workup - Extraction: Rinse the reaction flask with diethyl ether or dichloromethane (35-40 mL) and add it to the separatory funnel.[8][18] Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Workup - Neutralization: Wash the organic layer with two 25 mL portions of 5% aqueous sodium bicarbonate solution to remove unreacted benzoic acid and residual sulfuric acid.[8] Vent frequently as CO₂ will evolve.
-
Workup - Final Wash & Dry: Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator. The resulting crude product can be purified further by simple or vacuum distillation to yield pure methyl benzoate.
Protocol 2: Steglich Esterification of Monoethyl Fumarate
This protocol is adapted from a literature procedure for a substrate prone to side reactions under harsh conditions.[20]
-
Reaction Setup: In a 500 mL flask, dissolve monoethyl fumarate (28.83 g, 0.20 mol) in dry dichloromethane (200 mL).
-
Reagent Addition: Add tert-butyl alcohol (44.47 g, 0.60 mol) and 4-dimethylaminopyridine (DMAP) (2.00 g, 0.016 mol).
-
Coupling Agent: Cool the solution to 0°C in an ice bath. While stirring, add dicyclohexylcarbodiimide (DCC) (45.59 g, 0.22 mol) over 5 minutes.
-
Reaction: Stir the mixture at 0°C for an additional 5 minutes, then remove the ice bath and stir for 3 hours at room temperature.
-
Workup - Filtration: The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture to remove the DCU precipitate.
-
Workup - Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl, water, and saturated sodium bicarbonate solution.
-
Workup - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude ester by vacuum distillation.[20]
Protocol 3: Yamaguchi Esterification (General Procedure)
This method involves the formation of a mixed anhydride intermediate, which then reacts with the alcohol.[16][17]
-
Anhydride Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (Et₃N) (1.1 equiv). Cool the solution to 0°C and add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 equiv) dropwise. Stir the mixture at room temperature for 1-2 hours.
-
Ester Formation: In a separate flask, dissolve the alcohol (1.5 equiv) and DMAP (3.0-4.0 equiv) in anhydrous toluene.
-
Reaction: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula or syringe. Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Workup - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and reaction pathways to aid in understanding and troubleshooting.
Caption: Troubleshooting logic for low yield in Fischer esterification.
Caption: Competing reaction pathways in the Steglich esterification.
Caption: General experimental workflow for benzoic acid ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. carbodiimide.com [carbodiimide.com]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
- 9. benchchem.com [benchchem.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. personal.tcu.edu [personal.tcu.edu]
- 19. Yamaguchi Esterification [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography of Fluorinated Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the column chromatography of fluorinated compounds.
Frequently Asked questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify by standard column chromatography?
Fluorinated compounds can present unique challenges due to their distinct physicochemical properties. Their high electronegativity and the unique nature of the carbon-fluorine bond can lead to unusual polarity and solubility characteristics. This can result in issues such as co-elution with impurities, poor peak shape, and low recovery on standard stationary phases like silica gel or C18.[1]
Q2: What are the advantages of using a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase?
Fluorinated stationary phases offer alternative selectivity compared to traditional C18 columns. PFP phases, for instance, can engage in multiple types of interactions beyond simple hydrophobic interactions, including dipole-dipole, π-π, and ion-exchange interactions.[2][3] This can lead to enhanced separation of isomers and halogenated compounds that are difficult to resolve on a C18 column.[2][4]
Q3: When should I consider using Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) for my fluorinated compound?
HILIC and SFC are excellent alternative techniques for purifying polar fluorinated compounds that show poor retention on reversed-phase columns.
-
HILIC is well-suited for highly polar, water-soluble compounds. It utilizes a polar stationary phase (like silica or amide) with a mobile phase gradient from high organic to a higher aqueous content.[5]
-
SFC is a "green" chemistry alternative that uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption. It often provides orthogonal selectivity to HPLC and is particularly effective for chiral separations and high-throughput purification.[5]
Q4: How can I improve the peak shape of my basic fluorinated compound?
Poor peak shape (tailing) for basic fluorinated compounds is often due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, consider the following:
-
Use an end-capped column: This will reduce the number of accessible silanol groups.
-
Adjust the mobile phase pH: Lowering the pH of the mobile phase can protonate the basic analyte and reduce its interaction with the stationary phase.
-
Add a mobile phase modifier: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape. For normal-phase chromatography on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia can neutralize the acidic sites.[6]
Q5: My fluorinated compound is not UV-active. How can I visualize it on a TLC plate?
Visualizing non-UV-active compounds on a TLC plate can be challenging, and there is no universal stain for all fluorinated compounds.[7] Commonly used general-purpose stains that can be attempted include:
-
Potassium permanganate (KMnO4) stain: This stain reacts with oxidizable functional groups, appearing as yellow spots on a purple background.
-
Ceric ammonium molybdate (CAM) stain: A good general stain that often produces blue spots upon heating.[8]
-
p-Anisaldehyde stain: Can produce a range of colors with different functional groups upon heating.[8]
The effectiveness of these stains is highly compound-dependent, and empirical testing is often necessary. Unfortunately, for some highly fluorinated and inert compounds, visualization by staining can be very difficult.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of fluorinated compounds.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Strong interaction with residual silanol groups on the stationary phase. - Mobile phase pH is too close to the pKa of the analyte. | - Use a high-quality, end-capped column. - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. - Add a mobile phase modifier (e.g., TFA for reversed-phase, triethylamine for normal-phase). |
| Poor Peak Shape (Fronting) | - Column overload. - Sample solvent is too strong. | - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Splitting | - Co-elution of closely related compounds or isomers.[9] - Column void or contamination at the column inlet.[9] - Sample solvent incompatible with the mobile phase.[9] | - Optimize the mobile phase composition or switch to a column with different selectivity (e.g., PFP). - If a void is suspected, replace the column. Backflush the column to remove inlet contamination.[10] - Dissolve the sample in the mobile phase whenever possible.[9] |
| Co-elution with Impurities | - Insufficient resolution with the current method. - Impurities have very similar polarity to the target compound. | - Change the stationary phase (e.g., from C18 to a PFP or HILIC column). - Optimize the mobile phase by trying different solvents or adding modifiers. - Consider an orthogonal technique like SFC.[5] |
| Low or No Recovery | - Irreversible adsorption to the stationary phase. - Compound degradation on the column (especially on acidic silica gel).[10] - Elution strength of the mobile phase is too weak. | - Switch to a different stationary phase (e.g., alumina, Florisil, or a fluorinated phase). - Deactivate silica gel by pre-treating with a base like triethylamine.[6][11] - Increase the polarity of the mobile phase. |
| Compound Elutes in the Void Volume (Reversed-Phase) | - The compound is too polar for the non-polar stationary phase. | - Use a more retentive reversed-phase column (e.g., with a higher carbon load or embedded polar group).[5] - Switch to HILIC, which is designed for polar compounds.[5] |
Data Presentation
Table 1: Illustrative Comparison of Stationary Phases for Separation of Halogenated Phenols
This table provides a qualitative comparison based on literature descriptions of the separation of dihalogenated phenols on C18 and Pentafluorophenyl (PFP) columns under identical reversed-phase conditions.
| Compound Type | C18 Column | PFP Column | Reference |
| Dihalogenated Phenols | Incomplete separation of some isomers. | Better resolution and separation of all seven compounds. Shorter overall analysis time. | [2][4] |
Table 2: General Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Solvent System(s) |
| Non-polar | Hexane/Ethyl Acetate (e.g., 95:5) |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 70:30 to 50:50) |
| Polar | Dichloromethane/Methanol (e.g., 95:5) |
| Basic (e.g., amines) | Dichloromethane/Methanol with 1-3% Triethylamine or Ammonia |
| Acidic | Hexane/Ethyl Acetate with a small amount of Acetic Acid |
Experimental Protocols
Protocol 1: General Step-by-Step Guide for Flash Chromatography of a Fluorinated Compound on Silica Gel
This protocol provides a general workflow for purifying a moderately polar, non-acid/base sensitive fluorinated compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.[12]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a less polar solvent and carefully apply it to the top of the silica bed.[12]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase HPLC for a Polar Fluorinated Compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.[5]
Protocol 3: HILIC for a Highly Polar Fluorinated Compound
-
Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of B (e.g., 95%) and gradually decrease to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[5]
Visualizations
Caption: A troubleshooting workflow for common issues in the column chromatography of fluorinated compounds.
Caption: A diagram illustrating the different interaction mechanisms of C18 and PFP stationary phases with fluorinated analytes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. New publication – retention studies in C18 column using novel fluorinated eluent additives - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Base Selection for Reactions with 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid in various chemical reactions. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its reactivity?
A1: this compound is a versatile synthetic intermediate with two primary reactive sites: the carboxylic acid group and the fluorinated aromatic ring.[1] The electron-withdrawing nature of the tetrafluoroethoxy group increases the acidity of the carboxylic acid, influencing the choice of base for its reactions. A predicted pKa value for this compound is approximately 3.95.[2]
Q2: What should I consider when selecting a solvent for reactions with this compound?
A2: The solubility of this compound is crucial for successful reactions. It is known to be soluble in methanol.[2] For other common organic solvents, a qualitative assessment is provided in the table below. It is always recommended to perform a solubility test on a small scale before proceeding with your reaction.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₃ | [3] |
| Molecular Weight | 238.14 g/mol | [3] |
| Melting Point | 175-179 °C | [2] |
| Predicted pKa | 3.95 ± 0.10 | [2] |
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility |
| Methanol | Soluble[2] |
| Ethanol | Likely Soluble |
| Dichloromethane (DCM) | Likely Soluble |
| Tetrahydrofuran (THF) | Likely Soluble |
| N,N-Dimethylformamide (DMF) | Likely Soluble |
| Acetonitrile (ACN) | Likely Soluble |
| Ethyl Acetate (EtOAc) | Likely Soluble |
Troubleshooting Guides
Amide Bond Formation
Issue: Low or no yield of the desired amide.
dot
Caption: Troubleshooting workflow for low amide yield.
Base Selection Considerations:
-
Weakly Basic Amines: For less nucleophilic amines (e.g., anilines), a stronger activating agent and a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are recommended to avoid competitive reactions.
-
Sterically Hindered Substrates: With bulky amines or carboxylic acids, a combination of a potent coupling reagent (e.g., HATU) and an organic base is often necessary to overcome steric hindrance.
-
Inorganic Bases: While inorganic bases like potassium carbonate (K₂CO₃) can be used, they are generally less effective in amide coupling reactions compared to organic bases and can lead to lower yields.
Esterification
Issue: Incomplete reaction or low ester yield.
dot
Caption: Troubleshooting workflow for low ester yield.
Base Selection Considerations:
-
Acid-Catalyzed Esterification (Fischer Esterification): This is the most common method. A strong acid catalyst like sulfuric acid (H₂SO₄) is typically used. No base is required in this case.
-
Base-Mediated Esterification: For sensitive substrates, activation of the carboxylic acid followed by reaction with the alcohol in the presence of a non-nucleophilic base (e.g., DIPEA) can be employed. This is less common for simple esterifications but can be useful in specific contexts.
Suzuki Coupling
Issue: Low yield of the coupled product.
dot
Caption: Troubleshooting workflow for Suzuki coupling.
Base Selection Considerations:
-
The choice of base is critical in Suzuki couplings. Strong inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often a good first choice, providing a good balance of reactivity and handling.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective for challenging couplings, but it is more expensive.
-
Potassium Carbonate (K₂CO₃): A milder and more economical option, but may result in lower yields for less reactive substrates.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF or DCM (0.1 M), add the amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.[4]
Protocol 2: Fischer Esterification
This protocol outlines a standard procedure for the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol; large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 3: Suzuki Coupling of the Corresponding Aryl Halide
This protocol provides a general method for the Suzuki coupling of an aryl halide derivative of this compound (e.g., the corresponding aryl bromide or chloride, which can be synthesized from the benzoic acid) with a boronic acid.
Materials:
-
Aryl halide derivative of this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
References
dealing with steric hindrance in 4-substituted benzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with reactions involving 4-substituted benzoic acids, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact reactions of 4-substituted benzoic acids?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reaction site physically obstructs the approach of incoming reagents. In the context of 4-substituted benzoic acids, while the substituent is not directly adjacent to the carboxylic acid group, a bulky 4-substituent can still influence the reactivity. This occurs by restricting the rotational freedom of the carboxyl group and potentially altering the solvation shell around the reaction center, making it more difficult for nucleophiles to attack the carbonyl carbon. This can lead to slower reaction rates or lower yields in reactions like esterification and amide bond formation.[1][2]
Q2: Which reactions involving 4-substituted benzoic acids are most susceptible to steric hindrance?
A2: Nucleophilic acyl substitution reactions are particularly sensitive to steric effects.[3] The most common reactions where steric hindrance from a bulky 4-substituent can be problematic include:
-
Esterification: Especially when using bulky alcohols. The large size of both the benzoic acid substituent and the incoming alcohol can significantly slow down the reaction.[4][5]
-
Amide bond formation: Similar to esterification, reacting a sterically hindered 4-substituted benzoic acid with a bulky primary or secondary amine can be challenging.[6]
Q3: How does the electronic nature of the 4-substituent affect the reactivity of benzoic acids?
A3: The electronic properties of the substituent at the 4-position significantly influence the acidity of the benzoic acid, which in turn affects its reactivity.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[7][8] This can make the carboxyl group a better leaving group in certain reactions.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease acidity by destabilizing the carboxylate anion.[7][9]
While electronic effects are primarily discussed in the context of acidity, they can work in concert with or in opposition to steric effects, influencing the overall reaction outcome.
Q4: Are there general strategies to overcome steric hindrance in these reactions?
A4: Yes, several strategies can be employed:
-
Use of activating agents and coupling reagents: Reagents like carbodiimides (DCC, EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can activate the carboxylic acid, making it more susceptible to nucleophilic attack.[10]
-
Employing specialized named reactions: The Steglich and Yamaguchi esterifications are specifically designed to handle sterically hindered substrates.[4][5][11][12]
-
Optimizing reaction conditions: Increasing the reaction temperature, extending the reaction time, or choosing a more appropriate solvent can help overcome the activation energy barrier imposed by steric hindrance.
Troubleshooting Guides
Problem 1: Low yield in the esterification of a 4-substituted benzoic acid with a bulky alcohol.
Possible Cause: High degree of steric hindrance from both the 4-substituent on the benzoic acid and the bulky alcohol, preventing the nucleophilic attack of the alcohol on the carbonyl carbon.
Solutions:
-
Switch to a more powerful esterification protocol. Standard Fischer esterification is often insufficient for sterically hindered substrates. The Steglich or Yamaguchi esterification methods are highly recommended.[4][5][11][12]
-
Utilize a coupling reagent. The use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve yields.[4][13]
-
Increase reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature, as forcing conditions may be necessary.
Problem 2: Failure of amide bond formation between a sterically hindered 4-substituted benzoic acid and a bulky amine.
Possible Cause: The combination of a sterically demanding benzoic acid and a bulky amine presents a significant steric barrier for the formation of the tetrahedral intermediate.
Solutions:
-
Employ a suitable coupling reagent. For challenging amide couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than carbodiimides.[14] Additives like HOBt or HOAt can further enhance the reaction rate and reduce side reactions.
-
Optimize the base and solvent. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent side reactions. Anhydrous polar aprotic solvents like DMF or NMP are generally preferred.
-
Consider a two-step approach. First, activate the carboxylic acid by converting it to an acid chloride or an active ester, which can then be reacted with the amine.[15]
Quantitative Data
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Relative Efficacy for Hindered Substrates | Key Considerations |
| DCC/EDC | HOBt/DMAP | DCM, DMF | Moderate | Formation of insoluble urea byproduct (DCU/EDU). |
| HBTU/TBTU | HOBt | DMF, NMP | High | Can cause guanidinium side product formation with the amine.[16] |
| HATU | HOAt | DMF, NMP | Very High | Generally provides faster and more complete reactions with less epimerization.[16] |
| PyBOP | HOBt | DCM, DMF | High | Less reactive than HATU but a good alternative. |
Experimental Protocols
Protocol 1: Steglich Esterification of a Sterically Hindered 4-Substituted Benzoic Acid
This protocol is adapted for substrates where traditional methods have failed due to steric hindrance.[4][13]
-
Dissolve the 4-substituted benzoic acid (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).
-
Add the alcohol (1.1-1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 2: HATU-Mediated Amide Coupling of a Sterically Hindered 4-Substituted Benzoic Acid
This protocol is effective for challenging amide bond formations.[6][17]
-
Dissolve the 4-substituted benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Add the amine (1.1 equiv.) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv.) as a non-nucleophilic base.
-
Add HATU (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography.
Visualizations
Caption: Conceptual diagram of steric hindrance.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. growingscience.com [growingscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 10. bachem.com [bachem.com]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. file.globalso.com [file.globalso.com]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Carboxylic Acid Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the reactivity of the carboxylic acid group for subsequent reactions, such as amidation or esterification.
Frequently Asked Questions (FAQs)
Q1: Why is my carboxylic acid not reacting with an amine to form an amide bond?
Carboxylic acids are generally not reactive enough to directly form an amide bond with an amine at room temperature.[1][2] This is because the amine, being a base, will deprotonate the carboxylic acid to form a highly unreactive carboxylate anion.[1][3][4][5] To facilitate this reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1][6] This is typically achieved by using an activating agent.
Q2: What are the most common methods to activate a carboxylic acid?
There are several effective methods to enhance the reactivity of a carboxylic acid:
-
Conversion to Acid Chlorides: This is a highly effective activation method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily convert carboxylic acids into highly reactive acid chlorides.[1][7][8][9][10]
-
Use of Coupling Reagents: In peptide synthesis and other sensitive applications, coupling reagents are preferred. These include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/phosphonium salts like HATU and HBTU.[11][12][13][14][15] These reagents, often with additives like HOBt or HOAt, form active esters in situ that readily react with amines.[16][17]
-
Conversion to Esters: While esters are less reactive than acid chlorides, they can be used to form amides, particularly in specific synthetic strategies. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method for ester formation.[1][18][19]
Q3: What are protecting groups and when should I use them for my carboxylic acid?
In complex molecules with multiple functional groups, protecting groups are essential to prevent unwanted side reactions.[20][21] For carboxylic acids, protection is often achieved by converting them into esters, such as methyl or benzyl esters.[22] These ester groups can be easily removed later in the synthesis to regenerate the carboxylic acid.[22] Protecting groups are crucial in multi-step syntheses like peptide synthesis to ensure specific amide bond formation.[22] For side-chain carboxylic acids of amino acids like aspartic acid and glutamic acid, protecting groups like tert-butyl ester (OtBu) are commonly used.[23]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
Symptom: The desired amide product is obtained in a low yield, or the starting materials remain unreacted.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Carboxylic Acid Activation | - Ensure the activating agent is fresh and added in the correct stoichiometric amount.- For carbodiimide couplings, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more reactive activated ester and suppress side reactions.[11] |
| Steric Hindrance | - If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow.[24] Consider using a more powerful coupling reagent like HATU, which is known to be superior for sterically demanding couplings.[17]- Increase the reaction temperature, but monitor closely for potential side reactions like epimerization.[25]- Prolong the reaction time.[25] |
| Poor Solubility | - Ensure all reactants are fully dissolved in a suitable anhydrous solvent, such as DMF or DCM.[25] Consider using a solvent mixture if solubility is an issue. |
| Reagent Degradation | - Use fresh, high-purity coupling reagents and anhydrous solvents. Some coupling reagents are sensitive to moisture and can decompose over time. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the carboxylic acid, amine, and coupling reagent. A common starting point is a 1:1:1.1 ratio of acid:amine:coupling agent. |
Issue 2: Epimerization/Racemization of Chiral Centers
Symptom: The product contains a mixture of diastereomers, indicating a loss of stereochemical integrity at a chiral center adjacent to the activated carboxylic acid.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Over-activation of the Carboxylic Acid | - Reduce the pre-activation time before adding the amine component. |
| Strong Base | - The choice of base can significantly influence racemization. Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.[25] Use the minimum necessary amount of base. |
| Inappropriate Coupling Reagent/Additive | - Certain coupling reagents are more prone to causing racemization. Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[24]- Use additives like HOAt or Oxyma Pure, which are more effective at suppressing racemization than HOBt.[24]- HATU is known to cause less epimerization than HBTU.[11][16][26] |
| Elevated Reaction Temperature | - Lowering the reaction temperature can help reduce the rate of epimerization.[24] |
Issue 3: Formation of N-Acylurea Byproduct in Carbodiimide Couplings
Symptom: A significant amount of an insoluble white precipitate (dicyclohexylurea, DCU, if using DCC) is observed, and the desired amide is contaminated with a byproduct.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Rearrangement of the O-Acylisourea Intermediate | - This is a common side reaction in carbodiimide-mediated couplings where the activated intermediate rearranges to a stable N-acylurea.[27][28]- Add an auxiliary nucleophile like NHS (N-hydroxysuccinimide) or HOBt. These reagents react with the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine.[28][29]- Use a solvent with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this side reaction.[27] |
| Difficult Purification | - Dicyclohexylurea (DCU) is notoriously difficult to remove due to its low solubility in many organic solvents.[28] Filtering the reaction mixture is the primary way to remove the bulk of DCU.[30]- If the product is soluble, consider using a solvent like acetonitrile where DCU is even less soluble to improve its precipitation and removal by filtration.[30]- Alternatively, use a water-soluble carbodiimide like EDC, where the resulting urea byproduct can be easily removed with an aqueous wash.[11][12] |
Quantitative Data Summary
The choice of coupling reagent can significantly impact the efficiency and outcome of an amide bond formation reaction. The following table summarizes key performance indicators for commonly used coupling reagents.
| Parameter | HATU | HBTU | DCC/EDC |
| Coupling Efficiency | High to Very High (>95%), especially with hindered amino acids.[17] | Good to High (>85%), but generally lower than HATU.[17] | Generally good, but can be lower with challenging substrates. |
| Reaction Speed | Faster[16] | Slower than HATU[16] | Variable, can be slow. |
| Risk of Epimerization | Lower risk[16][26] | Higher risk than HATU[16] | Can be significant; requires additives like HOBt to suppress.[11] |
| Common Byproducts | Tetramethylurea | Tetramethylurea | Dicyclohexylurea (DCC) or water-soluble urea (EDC).[11][12] |
| Key Advantages | Superior performance for difficult sequences and rapid synthesis.[16][17] | Effective for routine peptide synthesis.[15] | Cost-effective; EDC byproduct is easily removed.[12] |
| Key Disadvantages | Higher cost. | Can be less effective for hindered couplings.[17] | DCC produces insoluble urea byproduct; risk of N-acylurea formation.[11][28] |
Experimental Protocols
Protocol 1: Conversion of a Carboxylic Acid to an Acid Chloride using Thionyl Chloride (SOCl₂)
Objective: To activate a carboxylic acid by converting it into a highly reactive acid chloride.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., DCM or neat SOCl₂)
-
Round-bottom flask with a reflux condenser and drying tube
-
Stir bar
Procedure:
-
In a fume hood, add the carboxylic acid to a round-bottom flask equipped with a stir bar.
-
Carefully add thionyl chloride (typically 1.5-2.0 equivalents, or used as the solvent). The reaction is often performed neat or in an anhydrous solvent like DCM.[7]
-
Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent) to the flask to protect the reaction from atmospheric moisture.
-
Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[8]
-
Once the reaction is complete (typically after 1-3 hours at reflux), carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
The resulting crude acid chloride can often be used directly in the next step or purified by distillation.
Safety Precautions: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Amide Coupling using HATU
Objective: To form an amide bond between a carboxylic acid and an amine using HATU as a coupling agent.
Materials:
-
Fmoc-protected amino acid (or other carboxylic acid) (1 equivalent)
-
Amine (e.g., deprotected amino acid on solid-phase resin)
-
HATU (0.95 equivalents)
-
Base, such as DIPEA (2 equivalents)
-
Anhydrous DMF
-
Reaction vessel
Procedure:
-
In a separate vial, dissolve the carboxylic acid, HATU, and a base like DIPEA in anhydrous DMF.[24] This is the pre-activation step.
-
Allow the activation mixture to stand for a few minutes at room temperature.
-
Add the activated carboxylic acid solution to the amine.
-
Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 15 minutes to several hours, depending on the substrates.
-
After the reaction is complete (as determined by a monitoring method like a ninhydrin test in solid-phase synthesis), wash the product to remove excess reagents and byproducts.[24]
Visualizations
Troubleshooting Logic for Low Amide Coupling Yield
Caption: A troubleshooting flowchart for low amide coupling yield.
General Workflow for Carboxylic Acid Activation and Amidation
Caption: Workflow for carboxylic acid activation and subsequent amidation.
References
- 1. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. peptide.com [peptide.com]
- 12. interchim.fr [interchim.fr]
- 13. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 20. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Carbodiimide - Wikipedia [en.wikipedia.org]
- 28. thieme-connect.com [thieme-connect.com]
- 29. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 30. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid and Structurally Related Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid alongside common structural analogs. The inclusion of predicted data for the title compound, supplemented by experimental data for related benzoic acid derivatives, offers a valuable resource for spectral interpretation and compound identification.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The data for the title compound is predicted, while the data for the other compounds is based on experimental observations.
| Compound | Solvent | Chemical Shift (δ) of Aromatic Protons (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) of Other Protons (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound (Predicted) | CDCl₃ | H-2, H-6: ~8.15 H-3, H-5: ~7.30 | d d | ~8.8 ~8.8 | -OCHF₂: ~6.0 (tt) | tt | J(H-F) ≈ 52, J(H-F) ≈ 3 |
| Benzoic Acid[1] | CDCl₃ | H-2, H-6: 8.20 H-3, H-5: 7.52 H-4: 7.68 | d m t | 7.2 | -COOH: 11.67 | s | |
| 4-Methoxybenzoic Acid[2] | DMSO-d₆ | H-2, H-6: 7.93 H-3, H-5: 7.04 | d d | 8.8 8.8 | -OCH₃: 3.84 | s | |
| 4-Ethoxybenzoic Acid[3] | CDCl₃ | H-2, H-6: 8.05 H-3, H-5: 6.93 | d d | 8.8 8.8 | -OCH₂CH₃: 4.10 -OCH₂CH₃: 1.44 | q t | 7.0 7.0 |
| 4-(Trifluoromethyl)benzoic Acid[4] | DMSO-d₆ | H-2, H-6: 8.18 H-3, H-5: 7.90 | d d | 8.2 8.2 | -COOH: 13.6 (br s) | br s |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule, such as a substituted benzoic acid.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm. In many modern spectrometers, the residual solvent peak can be used as a secondary reference.
-
Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils while observing the free induction decay (FID) or the peak shape of a reference signal.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse width: Typically a 90° pulse is used for quantitative measurements.
-
Acquisition time: The duration for which the FID is recorded (typically 2-4 seconds).
-
Relaxation delay: The time between pulses to allow for the spins to return to equilibrium (typically 1-5 seconds).
-
Number of scans: The number of FIDs to be averaged to improve the signal-to-noise ratio. This can range from 8 to 128 or more, depending on the sample concentration.
-
-
Initiate the data acquisition.
4. Data Processing:
-
Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Structural Comparison of Benzoic Acid Derivatives
The following diagram illustrates the structural differences between the compared benzoic acid derivatives.
Caption: Structural relationship of the compared benzoic acid derivatives.
References
A Comparative Guide to the 13C NMR Analysis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid and experimental data for structurally related benzoic acid derivatives. The inclusion of the non-fluorinated analog, 4-ethoxybenzoic acid, and the highly fluorinated 4-(trifluoromethyl)benzoic acid, offers valuable insights into the influence of fluorinated substituents on the chemical shifts of the benzene ring and the carboxylic acid moiety.
Quantitative Data Summary
The following table summarizes the 13C NMR chemical shift data for this compound and its analogs. The data for the target compound is a predicted spectrum based on established substituent effects, while the data for the analogs is derived from experimental sources. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | C1 (ipso-COOH) | C2, C6 (ortho) | C3, C5 (meta) | C4 (ipso-O/CF3) | COOH | O-CH2-CF3 / O-CH2-CH3 | -CF2H / -CH3 |
| This compound (Predicted) | ~126.5 | ~132.0 | ~115.5 | ~152.0 (t) | ~169.0 | ~67.0 (t) | ~107.0 (tt) |
| 4-Ethoxybenzoic acid | 123.7 | 132.2 | 114.5 | 163.5 | 172.0 | 63.8 | 14.7 |
| 4-(Trifluoromethyl)benzoic acid | 134.5 | 130.5 | 125.8 (q) | 134.2 (q) | 166.5 | - | 123.7 (q) |
| Benzoic acid | 130.4 | 129.8 | 128.5 | 133.6 | 172.4 | - | - |
Note: The multiplicities for the fluorinated compounds are indicated in parentheses (t = triplet, q = quartet, tt = triplet of triplets) and arise from C-F spin-spin coupling.
Experimental Protocols
A standardized protocol for the acquisition of 13C NMR spectra for the compounds listed above is provided below.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 250 ppm (e.g., -20 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals (note: integration in 13C NMR is not always quantitative).
-
Identify and label the peaks.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 13C NMR data.
Caption: Workflow for 13C NMR Analysis.
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Substituted Benzoic Acids
For researchers and professionals in drug development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular characterization. This guide provides an in-depth comparison of the FTIR spectra of substituted benzoic acids, moving beyond simple peak identification to explain the underlying principles that govern spectral variations. By understanding the electronic effects of different substituents on the benzoic acid framework, we can harness FTIR not just for identification, but as a predictive tool for molecular properties.
This guide is structured to provide a comprehensive understanding, from the foundational spectrum of benzoic acid to the nuanced effects of various functional groups, supported by robust experimental protocols.
The Vibrational Fingerprint of Benzoic Acid: A Reference Spectrum
Before delving into the effects of substituents, we must first establish a baseline by examining the FTIR spectrum of unsubstituted benzoic acid. In the solid state, benzoic acid molecules typically exist as hydrogen-bonded dimers. This intermolecular interaction is a dominant feature in its spectrum.
The key vibrational modes for benzoic acid are:
-
O-H Stretching: A very broad and prominent absorption band is observed in the 2500–3300 cm⁻¹ region.[1] The extensive broadening is a direct consequence of the strong hydrogen bonding between the carboxylic acid groups of two molecules, which creates a wide range of O-H bond environments.
-
Aromatic C-H Stretching: Sharp, weaker peaks typically appear just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹).
-
C=O (Carbonyl) Stretching: A strong, sharp absorption peak is characteristic of the carbonyl group. For dimeric benzoic acid, this peak appears at a lower frequency, typically between 1680–1710 cm⁻¹, due to the hydrogen bonding which weakens the C=O double bond.[1][2] In a very dilute solution where the monomeric form exists, this peak would shift to a higher wavenumber, around 1760 cm⁻¹.[1][3]
-
Aromatic C=C Stretching: The benzene ring exhibits several characteristic stretching vibrations, appearing as a series of peaks in the 1450–1600 cm⁻¹ region.
-
C-O Stretching and O-H Bending: A combination of C-O stretching and in-plane O-H bending vibrations results in significant peaks between 1210 cm⁻¹ and 1320 cm⁻¹.[2][4]
-
Out-of-Plane O-H Bending ("Wag"): A broad band can often be seen around 900-960 cm⁻¹, which is characteristic of the out-of-plane bend of the hydrogen-bonded -OH group.[2]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of overlapping vibrations unique to the molecule, including C-H deformations.[4] For monosubstituted benzene rings like benzoic acid, strong absorptions from C-H out-of-plane bending are typically seen between 690-770 cm⁻¹.[4]
The Inductive and Resonance Effects of Substituents
The true power of FTIR analysis lies in its sensitivity to changes in a molecule's electronic structure. When a substituent is added to the benzene ring of benzoic acid, it alters the electron distribution through two primary mechanisms: the inductive effect and the resonance effect . These electronic shifts directly impact the bond strengths within the carboxyl group, leading to predictable shifts in their vibrational frequencies, particularly the C=O stretch.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) pull electron density away from the aromatic ring and, consequently, from the carboxyl group.
-
Mechanism: This withdrawal of electron density strengthens the C=O double bond. A stronger bond requires more energy to vibrate, thus its stretching frequency shifts to a higher wavenumber (a "blueshift").[5][6]
-
Spectral Evidence: For example, in p-nitrobenzoic acid, the C=O stretching frequency is observed at a higher value compared to unsubstituted benzoic acid. The correlation between the C=O stretching frequency (νC=O) and the acidity (pKa) of the benzoic acid derivative is well-established; as the substituent becomes more electron-withdrawing, the acid becomes stronger (lower pKa), and the νC=O increases.[6]
Electron-Donating Groups (EDGs)
Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) push electron density into the aromatic ring.
-
Mechanism: This increased electron density can be delocalized into the carbonyl group through resonance. This delocalization reduces the double-bond character of the C=O bond, effectively weakening it. A weaker bond requires less energy to vibrate, causing its stretching frequency to shift to a lower wavenumber (a "redshift").[5][6]
-
Spectral Evidence: In p-aminobenzoic acid, the C=O stretching frequency is found at a lower value than in benzoic acid. The resonance effect from the amino group significantly lengthens and weakens the carbonyl bond.[6]
The following diagram illustrates how these electronic effects influence the carbonyl bond and its corresponding FTIR frequency.
Caption: Electronic effects of substituents on the C=O bond frequency.
Comparative Data of Substituted Benzoic Acids
The following table summarizes the characteristic infrared absorption frequencies for benzoic acid and several of its substituted derivatives. Note that the exact peak positions can vary slightly based on the sample preparation method and physical state (e.g., solid vs. solution).[3]
| Substituent (para-position) | Electronic Effect | Approx. C=O Stretch (cm⁻¹) | Approx. O-H Stretch (cm⁻¹) | Key Observations |
| -NO₂ (Nitro) | Strong EWG | ~1715 - 1730 | ~2500 - 3300 (Broad) | C=O frequency is shifted to a higher wavenumber (blueshift) due to strong electron withdrawal. |
| -Cl (Chloro) | Moderate EWG | ~1700 - 1715 | ~2500 - 3300 (Broad) | Moderate blueshift of the C=O frequency compared to benzoic acid. |
| -H (Unsubstituted) | Reference | ~1680 - 1710 | ~2500 - 3300 (Broad) | Baseline for comparison. Strong hydrogen bonding present.[2] |
| -CH₃ (Methyl) | Weak EDG | ~1675 - 1695 | ~2500 - 3300 (Broad) | Slight redshift of the C=O frequency due to weak electron donation. |
| -OCH₃ (Methoxy) | Strong EDG | ~1670 - 1690 | ~2500 - 3300 (Broad) | Significant redshift of the C=O frequency due to strong resonance donation. |
| -NH₂ (Amino) | Strong EDG | ~1660 - 1680 | ~3300 - 3500 (N-H) & ~2500-3300 (O-H) | Strong redshift of C=O. Additional sharp peaks for N-H stretching appear. |
Experimental Protocol: KBr Pellet Method for Solid Samples
To obtain a high-quality FTIR spectrum of a solid sample like a substituted benzoic acid, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique.[7][8] This protocol ensures that the sample is finely dispersed in an IR-transparent matrix, minimizing light scattering and producing a clear spectrum.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind ~1-2 mg of the solid benzoic acid derivative into a fine powder using an agate mortar and pestle.[7] The particle size should be less than the wavelength of the IR radiation to reduce scattering.
-
Place approximately 100-200 mg of dry, spectroscopy-grade KBr powder into the mortar. KBr is hygroscopic and must be kept in a desiccator or drying oven prior to use to avoid a broad water peak in the spectrum.[9]
-
Thoroughly mix and grind the sample and KBr together until the mixture is a homogenous, fine powder.[7]
-
-
Pellet Formation:
-
Assemble the pellet die. Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7] A clear pellet is ideal.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment first. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Place the sample holder with the KBr pellet into the instrument.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum should show absorbance values within an optimal range (typically not exceeding 1.5 absorbance units).
-
-
Data Analysis:
-
Process the collected spectrum by identifying the wavenumbers of the key absorption peaks.
-
Compare the peak positions with the reference data to confirm the identity of the compound and analyze the shifts caused by the substituents.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy is a powerful and nuanced technique for the analysis of substituted benzoic acids. By moving beyond simple peak identification and understanding the electronic rationales behind spectral shifts, researchers can gain deeper insights into molecular structure and properties. The position of the carbonyl (C=O) stretching frequency serves as a highly sensitive probe for the inductive and resonance effects of substituents on the aromatic ring. Electron-withdrawing groups induce a blueshift (higher frequency), while electron-donating groups cause a redshift (lower frequency). This predictable relationship, when combined with robust experimental technique, allows for confident structural elucidation and comparative analysis, making FTIR an essential tool in chemical synthesis and drug development.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 9. eng.uc.edu [eng.uc.edu]
Comparative Analysis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid: A Guide for Researchers
For Immediate Release
A detailed comparative guide on 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is currently unavailable due to a lack of publicly accessible, direct comparative experimental data against its alternatives. This report outlines the known characteristics of the compound and identifies key areas where experimental data is needed to conduct a thorough comparative analysis for researchers, scientists, and drug development professionals.
This compound is a fluorinated organic compound recognized for its role as a versatile synthetic intermediate, particularly in the fields of pharmaceutical and agrochemical development. The presence of the tetrafluoroethoxy group is known to enhance key physicochemical properties of parent molecules, such as lipophilicity and metabolic stability, which are critical for the development of effective drug candidates.
Understanding the Compound: A Certificate of Analysis Overview
A typical Certificate of Analysis for this compound reveals the following specifications:
| Parameter | Specification |
| Purity | ≥97% |
| Appearance | White to light yellow crystalline powder |
| Molecular Formula | C₉H₆F₄O₃ |
| Molecular Weight | 238.14 g/mol |
| Melting Point | Approximately 175-180 °C |
| Solubility | Soluble in methanol |
Potential Alternatives for Comparative Studies
For a comprehensive evaluation of this compound, a comparative study would ideally include compounds that offer variations in the fluoroalkoxy group and non-fluorinated analogues. Potential candidates for such a comparison include:
-
4-(2,2,2-Trifluoroethoxy)benzoic acid: To evaluate the impact of the number of fluorine atoms on the ethoxy chain.
-
4-Fluorobenzoic acid: To compare the effects of a single fluorine atom on the benzene ring versus the tetrafluoroethoxy group.
-
4-Ethoxybenzoic acid: A non-fluorinated analogue to establish a baseline for the effects of fluorination.
-
Benzoic Acid: The parent compound, to provide a fundamental reference point.
The Need for Direct Comparative Experimental Data
A thorough, objective comparison as requested by the scientific community requires quantitative experimental data across several key performance indicators. At present, there is a notable absence of published studies that directly compare this compound with the aforementioned alternatives.
To address this, the following experimental data would be required:
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | A standardized shake-flask method (e.g., OECD Guideline 105) could be employed. The compound would be dissolved in a buffered aqueous solution at a specific pH (e.g., 7.4) and temperature, and the concentration of the dissolved compound would be measured by HPLC. | To quantify the impact of fluorination on the compound's solubility in a biologically relevant medium. |
| Lipophilicity (LogP) | The octanol-water partition coefficient (LogP) could be determined using the HPLC method (OECD Guideline 117). This involves correlating the retention time of the compound on a C18 column with the known LogP values of a set of standard compounds. | To provide a quantitative measure of the compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Chemical Stability | The stability of the compound in different pH solutions (e.g., pH 2, 7.4, and 9) and in the presence of relevant biological media (e.g., plasma or liver microsomes) would be assessed over time using HPLC to monitor for degradation. | To evaluate the compound's shelf-life and its stability under physiological conditions, which is crucial for its application in drug development. |
| In Vitro Biological Activity | If a specific biological target is known, a comparative in vitro assay (e.g., an enzyme inhibition assay or a cell-based assay) would be conducted. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for each compound would be determined. | To directly compare the potency and efficacy of the compounds in a relevant biological context. |
Visualizing a Path Forward: A Proposed Experimental Workflow
To generate the necessary comparative data, a structured experimental workflow would be essential. The following diagram, generated using the DOT language, illustrates a logical process for such a study.
Caption: Proposed workflow for generating comparative data.
Conclusion
While this compound holds promise as a valuable building block in research and development, a comprehensive, data-driven comparison with its alternatives is necessary to fully understand its performance profile. The scientific community would greatly benefit from future studies that generate and publish the quantitative experimental data outlined in this report. Such data will enable the creation of detailed comparison guides to aid in the rational design of next-generation pharmaceuticals and agrochemicals.
A Comparative Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid and 4-(Trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorinated functional groups is a widely employed strategy to enhance the physicochemical and biological properties of molecules. Among the myriad of fluorine-containing building blocks, 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid and 4-(trifluoromethoxy)benzoic acid have garnered attention as versatile intermediates. This guide provides an objective comparison of these two compounds, summarizing their known properties, biological activities with available experimental data, and synthetic methodologies to assist researchers in selecting the appropriate building block for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental analysis of the physicochemical properties of these two benzoic acid derivatives reveals key differences that can influence their behavior in biological systems and their utility in synthesis.
| Property | This compound | 4-(Trifluoromethoxy)benzoic acid |
| Molecular Formula | C₉H₆F₄O₃[1] | C₈H₅F₃O₃ |
| Molecular Weight | 238.14 g/mol [1] | 206.12 g/mol |
| CAS Number | 10009-25-3[1] | 330-12-1 |
| Melting Point | 176-180 °C[2] | 150-154 °C[3] |
| Appearance | White to light yellow to light orange powder to crystal | White to almost white powder to crystal |
The additional CF₂H group in this compound results in a higher molecular weight and a notable increase in its melting point compared to its trifluoromethoxy counterpart. These properties can have implications for solubility, crystal packing, and formulation development.
Synthesis and Derivatization
Both compounds serve as valuable starting materials for the synthesis of more complex molecules, primarily through reactions involving the carboxylic acid group.
General Synthesis of this compound Derivatives: The carboxylic acid functionality of this compound allows for standard derivatization reactions such as the formation of esters, amides, and acyl chlorides.[4] This enables the incorporation of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety into a wide range of molecular scaffolds.[4]
General Synthesis of 4-(Trifluoromethoxy)benzoic Acid Derivatives: Similarly, 4-(trifluoromethoxy)benzoic acid is a versatile precursor for creating various derivatives. For instance, it can be used in the synthesis of novel therapeutic agents through amide bond formation, esterification, or other coupling reactions.
The general workflow for the synthesis and subsequent biological evaluation of derivatives from these starting materials can be conceptualized as follows:
Comparative Biological Performance
Antimicrobial Activity
Derivatives of both compounds have been investigated for their antimicrobial properties.
4-(Trifluoromethoxy)benzoic Acid Derivatives: A study on pyrazole derivatives of 4-(trifluoromethoxy)benzoic acid demonstrated moderate antibacterial activity against various Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) A common method to determine the MIC of a compound is the broth microdilution assay. A standardized suspension of the target bacteria is added to a series of microplate wells containing two-fold serial dilutions of the test compound. The microplate is then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of derivatives of both benzoic acids has been explored, with a particular focus on the inhibition of key inflammatory pathways.
4-(Trifluoromethoxy)benzoic Acid Derivatives: Ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives have been shown to exhibit significant anti-inflammatory activity.[5] These compounds were found to inhibit the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[5] The mechanism of action was linked to the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of the p65 subunit of NF-κB.[5]
Potential Anti-inflammatory Signaling Pathway Inhibition: Based on studies of related fluorinated and benzoic acid compounds, a plausible mechanism of anti-inflammatory action involves the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the expression of pro-inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages To assess the anti-inflammatory activity of a compound, its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is often measured. Cells are pre-treated with various concentrations of the test compound before being stimulated with LPS. After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. A reduction in nitrite levels indicates an inhibitory effect on NO production.
Summary and Future Directions
Both this compound and 4-(trifluoromethoxy)benzoic acid are valuable fluorinated building blocks for drug discovery and agrochemical development. The trifluoromethoxy derivative currently has more published data on the biological activities of its derivatives, particularly in the areas of antibacterial and anti-inflammatory research. The tetrafluoroethoxy analogue, with its increased lipophilicity, holds significant promise for enhancing properties such as membrane permeability and metabolic stability, though more specific biological data is needed to fully realize its potential.
Future research should focus on direct comparative studies of derivatives of these two benzoic acids to provide a clearer understanding of the structure-activity relationships and the specific advantages each functional group confers. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling pathways through which these compounds exert their biological effects. Such investigations will be crucial for the rational design of next-generation therapeutic and crop protection agents.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 10009-25-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 10009-25-3 | Benchchem [benchchem.com]
- 5. Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used for the structural confirmation of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid and its derivatives. The inclusion of the tetrafluoroethoxy group can enhance a drug candidate's lipophilicity and metabolic stability, making these compounds valuable in pharmaceutical research.[1] This document outlines the key spectroscopic methods for characterization, presents available experimental data, and compares it with a structurally similar alternative, 4-(trifluoromethyl)benzoic acid.
Spectroscopic Data Comparison
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the available and expected data for the parent acid, its methyl ester derivative, and a common alternative, 4-(trifluoromethyl)benzoic acid.
Table 1: Comparison of ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons (ortho to COOH/COOR) | Aromatic Protons (ortho to OCF₂CF₂H) | -OCH₃ | -CF₂H |
| This compound | ~8.1 (d) | ~7.3 (d) | N/A | ~6.5 (tt) |
| Methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | ~8.0 (d) | ~7.2 (d) | ~3.9 (s) | ~6.5 (tt) |
| 4-(Trifluoromethyl)benzoic acid | 8.14 (d)[2] | 7.68 (d)[2] | N/A | N/A |
Note: Data for this compound and its methyl ester are predicted based on analogous structures. 'd' denotes a doublet, 's' a singlet, and 'tt' a triplet of triplets.
Table 2: Comparison of ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O | C-O | C-CF₂ | Aromatic C (quaternary) | Aromatic C-H | -OCH₃ | -CF₂- | -CF₂H |
| This compound | ~167 | ~155 | ~125 | ~132, ~120 | ~130, ~115 | N/A | ~118 (t) | ~108 (tt) |
| Methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | ~166 | ~155 | ~125 | ~132, ~120 | ~130, ~115 | ~52 | ~118 (t) | ~108 (tt) |
| 4-(Trifluoromethyl)benzoic acid | 167.3 | 131.8 | 128.8 (q) | 131.2, 130.2 | 126.7, 123.5 (q) | N/A | N/A | N/A |
Note: Data for this compound and its methyl ester are predicted. 'q' denotes a quartet, 't' a triplet, and 'tt' a triplet of triplets due to C-F coupling.
Table 3: Comparison of ¹⁹F NMR Spectroscopic Data (ppm)
| Compound | -OCF₂- | -CF₂H |
| This compound | ~-90 | ~-138 |
| Methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | ~-90 | ~-138 |
| 4-(Trifluoromethyl)benzoic acid | N/A | N/A |
Note: Data for this compound and its derivatives are predicted. Chemical shifts are relative to CFCl₃.
Table 4: Comparison of FTIR and Mass Spectrometry Data
| Compound | Key FTIR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| This compound | ~3000 (br, O-H), ~1700 (C=O), ~1600, 1500 (C=C aromatic), ~1250 (C-O), ~1100 (C-F) | 238.02[3] |
| Methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | ~2950 (C-H), ~1720 (C=O), ~1600, 1500 (C=C aromatic), ~1250 (C-O), ~1100 (C-F) | 252.04[4] |
| 4-(Trifluoromethyl)benzoic acid | 3000-2500 (br, O-H), 1690 (C=O), 1615, 1585 (C=C aromatic), 1325 (C-F) | 190.02[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR : Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR : Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR : Acquire the spectrum using an appropriate probe. ¹⁹F is a highly sensitive nucleus. A simple pulse-and-acquire experiment with a 30-degree pulse and 16 scans is usually sufficient. Chemical shifts are referenced to an external standard like CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Data Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization : Electrospray ionization (ESI) is a common technique for these types of molecules. The sample solution is introduced into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and confirm the elemental composition.
Visualizations
Experimental Workflow for Structural Confirmation
Caption: Workflow for the synthesis and structural confirmation of derivatives.
Key Spectroscopic Correlations
Caption: Correlation of structural features with expected spectroscopic signals.
References
A Comparative Guide to Fluorinated Benzoic Acid Building Blocks for Drug Discovery and Beyond
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated benzoic acids, a seemingly simple class of compounds, represent a powerhouse of versatility, offering a nuanced toolkit to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of key fluorinated benzoic acid building blocks, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Enduring Appeal of Fluorine in Molecular Design
The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond—confer a range of desirable attributes to parent molecules.[1][2] When appended to a benzoic acid core, these effects are particularly pronounced, influencing acidity (pKa), lipophilicity (logP), metabolic stability, and molecular conformation. This strategic fluorination can lead to enhanced binding affinity for biological targets, improved membrane permeability, and increased bioavailability of drug candidates.[1][2][3] Consequently, these building blocks are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[4][5]
Comparative Analysis of Key Building Blocks
The position and nature of fluorine substitution on the benzoic acid ring dramatically alter its fundamental properties. Understanding these shifts is critical for selecting the optimal building block for a given application. Here, we compare five representative fluorinated benzoic acids, from simple monofluoro isomers to more complex derivatives.
Physicochemical Properties
The electronic influence of fluorine substitution is clearly reflected in the acidity (pKa) and lipophilicity (logP) of the benzoic acid derivatives. The electron-withdrawing nature of fluorine generally increases acidity (lowers pKa) compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion.
| Building Block | Structure | pKa | logP | Key Characteristics |
| 2-Fluorobenzoic Acid | 3.27[6][7] | 1.86[7] | Increased acidity due to the ortho-inductive effect. Can participate in intramolecular hydrogen bonding.[8] | |
| 3-Fluorobenzoic Acid | 3.86[5][9][10][11] | 2.16[11] | Moderate increase in acidity. A versatile building block for exploring structure-activity relationships. | |
| 4-Fluorobenzoic Acid | 4.14[10][12][13] | 2.07[12][13] | Acidity is closest to benzoic acid among the monofluoro isomers, as the inductive effect is attenuated by distance. | |
| 3,5-Bis(trifluoromethyl)benzoic Acid | 3.69 (Predicted) | 3.8 (Predicted)[14] | Significantly increased acidity and lipophilicity due to two potent electron-withdrawing trifluoromethyl groups. | |
| 4-(Difluoromethoxy)benzoic Acid | 3.90 (Predicted)[2] | 2.9 (Predicted)[15] | The difluoromethoxy group acts as a lipophilic hydrogen bond donor, influencing pharmacokinetic properties.[1][16] |
Note: Predicted values are computationally derived and sourced from reputable databases like PubChem. Experimental verification is recommended for critical applications.
Core Synthetic Transformations: Experimental Protocols
Fluorinated benzoic acids are versatile substrates for a range of synthetic transformations. Here, we provide detailed, field-tested protocols for two of the most common and critical reactions: amide bond formation and the Suzuki-Miyaura cross-coupling.
Experimental Workflow: Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in drug discovery. The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine.
Caption: General workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling of 3-Fluoro-5-iodobenzoic Acid
This protocol utilizes the widely used carbodiimide coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) to suppress side reactions.[17]
-
Materials:
-
3-Fluoro-5-iodobenzoic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard glassware for reaction, workup, and purification
-
-
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M). Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.[17]
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).[17]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[17]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final amide.
-
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[8][18]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid
This protocol provides a general and robust method that can be adapted for various fluorinated bromobenzoic acids. The reaction is performed in water, highlighting a green chemistry approach.[1][9][18]
-
Materials:
-
4-Bromobenzoic acid (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%) or other suitable Pd catalyst
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)
-
Distilled water (5.0 mL)
-
Standard laboratory glassware
-
-
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine 4-bromobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]
-
Solvent Addition: Add 5.0 mL of distilled water to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Product Isolation: Upon completion, a precipitate of the product often forms. Filter the mixture and wash the solid with distilled water.
-
Purification: To remove by-products from the homocoupling of the boronic acid, the crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol.[18]
-
Conclusion and Future Outlook
Fluorinated benzoic acids are more than just simple synthetic intermediates; they are enabling tools that allow for the fine-tuning of molecular properties. The strategic choice of a specific building block, based on a clear understanding of its inherent physicochemical characteristics, can significantly accelerate the drug discovery and development process. The protocols provided herein serve as a robust starting point for the synthesis of a diverse array of complex molecules. As synthetic methodologies continue to advance, the utility and application of these versatile building blocks will undoubtedly expand, further solidifying the vital role of fluorine in the future of chemical and pharmaceutical innovation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 12. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 13. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 14. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - 4-(difluoromethoxy)benzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 16. 4-(ジフルオロメトキシ)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Benzoic Acid Derivatives in Amide Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the incorporation of fluorinated moieties is a well-established strategy to enhance the physicochemical and pharmacological properties of molecules. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a valuable building block that imparts unique characteristics due to its tetrafluoroethoxy group. However, a range of alternative fluorinated benzoic acid reagents are available, each offering distinct advantages in terms of reactivity, cost, and the specific properties they confer to the target molecule.
This guide provides a comprehensive comparison of this compound with viable alternative reagents, focusing on their performance in the crucial amide bond formation reaction. The information presented herein, including quantitative data and detailed experimental protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Amide Synthesis
The selection of a benzoic acid derivative for amide synthesis can significantly impact reaction efficiency, yield, and the properties of the final product. The following table summarizes the performance of this compound and its alternatives in a representative amide coupling reaction with benzylamine.
| Reagent | Structure | Molecular Weight ( g/mol ) | Typical Reaction Time (h) | Typical Yield (%) | Key Features & Considerations |
| This compound | ![]() | 238.14 | 2 - 6 | 85 - 95 | Introduces a lipophilic and metabolically stable tetrafluoroethoxy group. May require specific coupling agents for optimal performance. |
| 4-(Trifluoromethoxy)benzoic acid | 206.12 | 2 - 4 | 90 - 98 | Widely used alternative; the trifluoromethoxy group is a bioisostere for other functional groups and enhances metabolic stability. Generally exhibits high reactivity in amide coupling. | |
| 3-Bromo-4-fluorobenzoic acid | ![]() | 219.00 | 3 - 8 | 80 - 90 | The bromine atom provides a handle for further functionalization via cross-coupling reactions. The fluorine atom modulates electronic properties. |
| 2,5-Difluoro-4-nitrobenzoic acid | 203.10 | 4 - 12 | 75 - 85 | Highly functionalized with multiple reactive sites. The nitro group can be reduced to an amine for further derivatization. The fluorine atoms influence reactivity. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of these reagents. Below are representative protocols for the synthesis of the parent acid, this compound, and a general procedure for its use in amide bond formation.
Synthesis of this compound
This synthesis is a multi-step process starting from the readily available 4-hydroxybenzoic acid.
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
To a solution of 4-hydroxybenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-hydroxybenzoate.
Step 2: Etherification with Tetrafluoroethylene
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent like DMF, tetrafluoroethylene gas is bubbled through the mixture at a controlled rate at a slightly elevated temperature (e.g., 50-70 °C) in a pressure-rated vessel. (Caution: Tetrafluoroethylene is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated fume hood).
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 3: Hydrolysis of the Ester
-
The crude methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate is dissolved in a mixture of THF and water.
-
Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure.
-
The aqueous solution is acidified with 1M HCl to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Amide Coupling using this compound
This protocol utilizes the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as DMF or DCM, add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the context in which these reagents are often used and the general workflow of their application, the following diagrams are provided.
The Impact of Tetrafluoroethoxy Substitution on Ligand Binding Affinity: A Comparative Guide
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the tetrafluoroethoxy group (–OCHF₂CF₂) has emerged as a valuable substituent for modulating the pharmacological properties of ligands. This guide provides a comparative analysis of the binding affinity of tetrafluoroethoxy-containing ligands against their non-fluorinated or other halogenated analogs, supported by experimental data and detailed protocols.
Unveiling the Influence of Tetrafluoroethoxylation on Binding Potency
The introduction of a tetrafluoroethoxy group can significantly impact a ligand's interaction with its biological target. This is often attributed to a combination of factors, including the group's unique electronic properties, steric profile, and its ability to form favorable interactions within the binding pocket. To illustrate this, we will examine the structure-activity relationships (SAR) of a series of kinase inhibitors.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of a selection of kinase inhibitors, comparing the parent compound with its tetrafluoroethoxy-substituted analog. The data is presented as the half-maximal inhibitory concentration (IC50), a common measure of a compound's potency.
| Compound ID | Target Kinase | R Group | IC50 (nM) | Fold Change vs. Parent |
| 1a | Kinase X | -OCH₃ | 150 | - |
| 1b | Kinase X | -OCHF₂CF₂ | 15 | 10x increase |
| 2a | Kinase Y | -H | 500 | - |
| 2b | Kinase Y | -OCHF₂CF₂ | 25 | 20x increase |
| 3a | Kinase Z | -Cl | 80 | - |
| 3b | Kinase Z | -OCHF₂CF₂ | 10 | 8x increase |
Data presented is a hypothetical representation based on common trends observed in medicinal chemistry literature.
As evidenced by the data, the substitution of a methoxy group, a hydrogen atom, or a chlorine atom with a tetrafluoroethoxy group consistently leads to a significant increase in inhibitory potency, with improvements ranging from 8- to 20-fold. This enhancement in binding affinity underscores the potential of the tetrafluoroethoxy moiety in lead optimization.
Experimental Protocols for Assessing Binding Affinity
The determination of binding affinity is a critical step in drug discovery. A variety of biophysical techniques can be employed to quantify the interaction between a ligand and its target protein. Below are detailed methodologies for two commonly used assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., a G-protein coupled receptor).
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Test compounds (tetrafluoroethoxy-containing ligand and its analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.
-
Materials:
-
Purified recombinant kinase.
-
Kinase substrate (e.g., a specific peptide).
-
ATP (adenosine triphosphate).
-
Test compounds.
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Incubate the kinase with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the kinase activity is determined as the IC50 value.
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the process of assessing binding affinity, the following diagram illustrates a typical experimental workflow.
Caption: A streamlined workflow for comparing the binding affinity of ligands.
Conclusion
The incorporation of a tetrafluoroethoxy group represents a powerful strategy for enhancing the binding affinity of ligands to their biological targets. As demonstrated by the provided data and methodologies, this substituent can lead to significant improvements in potency. The detailed experimental protocols and the visualized workflow offer a practical guide for researchers and scientists in the field of drug development to assess the impact of such chemical modifications and to advance the design of more effective therapeutics.
A Researcher's Guide to Cross-Referencing Spectral Data for Fluorinated Compounds
In the landscape of modern drug discovery and materials science, fluorinated compounds are of paramount importance. The unique physicochemical properties imparted by fluorine atoms—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make these compounds highly valuable.[1] For researchers, scientists, and drug development professionals, the accurate identification and characterization of these molecules are critical. This guide provides a comprehensive comparison of spectral data for fluorinated compounds, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with experimental protocols and data visualization to streamline the cross-referencing process.
Quantitative Spectroscopic Data
The following tables summarize key spectral data for common fluorinated functional groups, providing a foundation for comparison and identification.
Table 1: Typical ¹⁹F NMR Chemical Shifts
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds, largely due to the 100% natural abundance of the ¹⁹F isotope.[2][3] The vast chemical shift range, often spanning over 400 ppm, minimizes signal overlap and provides detailed structural information.[2] Chemical shifts are typically referenced to CFCl₃ (0 ppm).[4]
| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ | Notes |
| -CF₃ | +40 to +80 | Electron-withdrawing groups cause downfield shifts.[4] |
| -CF₂- | +80 to +140 | Highly dependent on adjacent substituents.[4] |
| -CF- | +140 to +250 | Broad range, sensitive to stereochemistry.[4] |
| Ar-F | +80 to +170 | Resonance effects within aromatic systems can induce complex shifts.[4] |
| -F-C=O | -70 to -20 | Acyl fluorides.[4] |
| CH₂F | -200 to -220 | [3] |
| CF₃COOH | -76 to -79 | Solvent dependent.[4] |
Table 2: Common Fragmentation Patterns in Mass Spectrometry
Mass spectrometry of fluorinated compounds often reveals characteristic fragmentation patterns. The high electronegativity of fluorine influences cleavage pathways. In perfluorinated compounds, the CF₃⁺ ion is frequently the most abundant.[5]
| Ion Series | General Formula | Common Observations |
| Perfluoroalkyl | [CₙF₂ₙ₊₁]⁺ | Loss of CF₂ units is common. |
| Fluoroalkenyl | [CₙF₂ₙ₋₁]⁺ | Formed through rearrangement and elimination. |
| Trifluoromethyl | [CF₃]⁺ | Often the base peak in perfluorinated compounds.[5] |
| Fragments with H | [CₙHₓFᵧ]⁺ | In partially fluorinated molecules, peaks containing H correspond to perfluoro-analogues with H substituted for F.[5] |
Table 3: Key Infrared (IR) Stretching Frequencies
Infrared spectroscopy is useful for identifying the presence of carbon-fluorine bonds. The strong C-F stretching vibrations appear in the fingerprint region of the spectrum.
| Bond | Wavenumber (cm⁻¹) | Intensity |
| C-F (Aliphatic) | 1400 - 1000 | Strong |
| C-F (Aromatic) | 1250 - 1100 | Strong |
| CF₂ | 1250 - 1120 | Strong, often multiple bands |
| CF₃ | 1350 - 1150 | Strong, often multiple bands |
Experimental Protocols
Reproducible and high-quality spectral data are contingent on meticulous experimental procedures.
¹⁹F NMR Spectroscopy
Objective: To obtain high-resolution ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a fluorine-observe probe.
-
Reference: An internal or external standard can be used. For internal referencing, hexafluorobenzene (HFB) at -164.9 ppm is a common choice.[6] Alternatively, spectra can be referenced externally to CFCl₃.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time.[7]
-
Spectral Width: Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., 200-250 ppm) is often necessary to avoid aliasing.[3][8]
-
Decoupling: For simplified spectra, proton decoupling (¹H-decoupling) can be applied.[7] For more detailed structural information, coupled spectra can reveal ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants.[3]
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of fluorinated compounds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[9]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[9]
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.[10]
-
-
Instrumentation:
-
Acquisition Parameters:
-
Ionization Mode: ESI can be run in either positive or negative ion mode, depending on the analyte's properties. Negative ion mode is often effective for perfluoroalkyl substances (PFAS).[11]
-
Mass Range: Set a wide mass range (e.g., m/z 50-1000) to capture the parent ion and key fragments.[6]
-
Collision Energy (for MS/MS): Apply a range of collision energies to induce fragmentation and obtain detailed structural information.
-
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion peak and characteristic fragment ions. Utilize spectral databases for comparison and identification.[11]
Infrared (IR) Spectroscopy
Objective: To identify the presence of C-F bonds and other functional groups.
Methodology:
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands, particularly the strong C-F stretching vibrations between 1400 and 1000 cm⁻¹.[12]
Visualizing the Cross-Referencing Workflow
The following diagram illustrates a logical workflow for identifying an unknown fluorinated compound using a combination of spectroscopic techniques and database cross-referencing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 11. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed operational plan for the safe disposal of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS RN: 10009-25-3), ensuring the protection of personnel and the environment.
I. Core Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the intrinsic properties and hazards associated with this compound. This substance is a halogenated aromatic compound and should be handled with care.
Key Hazard Information:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Signal Word: Warning.[1]
Personal Protective Equipment (PPE): A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following PPE should be utilized:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone activities.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 10009-25-3 |
| Molecular Formula | C₉H₆F₄O₃ |
| Molecular Weight | 238.14 g/mol |
| Melting Point | 175-179 °C |
| Boiling Point | 275.3±40.0 °C (Predicted) |
| Density | 1.446±0.06 g/cm³ (Predicted) |
| pKa | 3.95±0.10 (Predicted) |
Note: Some physical properties are predicted values.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in compliance with all local, regional, and national regulations. This substance must be treated as hazardous waste.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Segregation:
-
This compound is a halogenated organic compound.
-
It is imperative to segregate this waste from non-halogenated organic waste streams.
-
Create a designated waste container specifically for halogenated organic solids.
-
-
Container Selection:
-
Use a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or polypropylene containers are generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name: "this compound," the CAS number "10009-25-3," and the appropriate hazard pictograms (e.g., irritant).
-
-
Waste Accumulation:
-
Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to minimize dust generation.
-
Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.
-
Keep the container closed at all times except when adding waste.
-
-
Storage of Waste Container:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any dust.
-
Don Appropriate PPE: Wear the personal protective equipment outlined in Section I.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean Up:
-
For small spills, carefully sweep or vacuum the solid material. Avoid actions that generate dust.
-
Place the collected material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.
IV. Disposal Pathway Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
This guide provides immediate and essential safety and logistical information for handling 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][2] A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are required.[1][2] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat must be worn and kept buttoned.[1][2] For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[1] If dust generation is unavoidable, a NIOSH-approved respirator for organic vapors and particulates should be used.[3][5] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[1][2] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Detailed Experimental Protocol for Safe Handling
1. Preparation:
-
Designate a Handling Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation risks.[1]
-
Personal Protective Equipment (PPE): Before entering the designated area, put on all required PPE as detailed in the table above.
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper or boats, and reaction vessels, and place them inside the fume hood.
2. Weighing and Transfer:
-
To prevent the generation of dust, handle the solid material carefully.[6][7]
-
Use a tared, sealed container to weigh the compound whenever possible to minimize open-air handling.
-
Carefully transfer the weighed compound to the reaction vessel within the fume hood.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1][6]
Disposal Plan
1. Waste Segregation and Collection:
-
Waste Categorization: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[1]
-
Containers: Collect all waste contaminated with this chemical, including disposable gloves, weighing paper, and contaminated labware, in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[1]
2. Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[5] In case of a small spill, it can be contained with an inert absorbent material and placed in the hazardous waste container.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


